molecular formula C22H33N5O B15602708 SLP7111228

SLP7111228

Numéro de catalogue: B15602708
Poids moléculaire: 383.5 g/mol
Clé InChI: XYEFLMJWAKFSAI-IBGZPJMESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

SLP7111228 is a useful research compound. Its molecular formula is C22H33N5O and its molecular weight is 383.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C22H33N5O

Poids moléculaire

383.5 g/mol

Nom IUPAC

(2S)-2-[[3-(4-octylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidine-1-carboximidamide

InChI

InChI=1S/C22H33N5O/c1-2-3-4-5-6-7-9-17-11-13-18(14-12-17)21-25-20(28-26-21)16-19-10-8-15-27(19)22(23)24/h11-14,19H,2-10,15-16H2,1H3,(H3,23,24)/t19-/m0/s1

Clé InChI

XYEFLMJWAKFSAI-IBGZPJMESA-N

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SLP7111228

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SLP7111228 is a potent and selective small molecule inhibitor of sphingosine (B13886) kinase 1 (SphK1), a critical enzyme in the sphingolipid signaling pathway.[1][2][3] SphK1 catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a bioactive lipid mediator involved in a myriad of cellular processes, including cell growth, proliferation, survival, migration, and inflammation.[4][5] Dysregulation of the SphK1/S1P axis has been implicated in the pathophysiology of various diseases, including cancer, inflammatory disorders, and fibrosis, making SphK1 an attractive therapeutic target.[2][3] this compound, a guanidine-based compound, has emerged as a valuable chemical probe for elucidating the physiological and pathological roles of SphK1 and as a lead compound for drug development.[1][5] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical activity, cellular effects, and in vivo pharmacology, supported by experimental data and methodologies.

Core Mechanism of Action: Selective Inhibition of Sphingosine Kinase 1

The primary mechanism of action of this compound is its direct, potent, and selective inhibition of the enzyme Sphingosine Kinase 1 (SphK1).[1][3] By binding to SphK1, this compound blocks the phosphorylation of sphingosine, thereby reducing the intracellular and extracellular levels of the signaling molecule sphingosine-1-phosphate (S1P).[2][5] This targeted inhibition of S1P production is the foundational event that leads to the diverse pharmacological effects of this compound.

Quantitative Data on this compound Activity

The inhibitory potency and selectivity of this compound against SphK1 have been quantitatively determined through in vitro enzyme inhibition assays. The key parameters are summarized in the table below.

ParameterValueEnzymeSpeciesReference
Ki 48 nMSphK1Not Specified[3]
Selectivity >200-fold vs. SphK2SphK1/SphK2Not Specified[6]

Signaling Pathway Perturbation

This compound exerts its effects by modulating the sphingolipid signaling pathway. By inhibiting SphK1, it disrupts the balance between pro-apoptotic sphingolipids (ceramide and sphingosine) and pro-survival S1P, often referred to as the "sphingolipid rheostat". A reduction in S1P levels can lead to decreased activation of S1P receptors (S1PR1-5), which are G protein-coupled receptors that mediate many of the downstream effects of S1P, including cell survival, proliferation, and migration.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol S1PR S1P Receptors (S1PR1-5) Downstream Downstream Signaling (e.g., Akt, ERK) S1PR->Downstream Signal Transduction Sph Sphingosine SphK1 SphK1 Sph->SphK1 Substrate S1P Sphingosine-1-Phosphate (S1P) S1P->S1PR Activation SphK1->S1P Phosphorylation This compound This compound This compound->SphK1 Inhibition

Figure 1: this compound inhibits SphK1, blocking S1P production.

Experimental Protocols

The following are representative protocols for the key experiments used to characterize the mechanism of action of this compound.

In Vitro SphK1 Enzyme Inhibition Assay (Radiometric)

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of recombinant SphK1.

Materials:

  • Recombinant human SphK1

  • Sphingosine (substrate)

  • [γ-32P]ATP (radiolabeled co-substrate)

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.4, 150 mM KCl, 1 mM MgCl2, 0.5 mM DTT, 1% Triton X-100)

  • This compound (test inhibitor)

  • 96-well reaction plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add recombinant SphK1, sphingosine, and the diluted this compound or vehicle control.

  • Initiate the kinase reaction by adding [γ-32P]ATP.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding an acidic solution (e.g., 1N HCl).

  • Extract the radiolabeled S1P using an organic solvent (e.g., chloroform/methanol/HCl).

  • Separate the organic and aqueous phases by centrifugation.

  • Transfer an aliquot of the organic phase containing the 32P-S1P to a scintillation vial.

  • Quantify the amount of radiolabeled S1P using a scintillation counter.

  • Calculate the percent inhibition of SphK1 activity for each concentration of this compound and determine the IC50 or Ki value.

Cellular S1P Level Measurement in U937 Cells

This experiment assesses the ability of this compound to reduce S1P levels in a cellular context. U937 human monocytic cells are commonly used for this purpose.[4]

Materials:

  • U937 cells

  • RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound

  • LC-MS/MS system for lipid analysis

  • Internal standard (e.g., C17-S1P)

Procedure:

  • Culture U937 cells in RPMI-1640 medium.

  • Seed the cells in culture plates and allow them to adhere or grow to a suitable density.

  • Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 2-24 hours).

  • Harvest the cells by centrifugation.

  • Extract lipids from the cell pellet using an appropriate solvent system (e.g., methanol).

  • Add an internal standard to the samples for accurate quantification.

  • Analyze the lipid extracts by LC-MS/MS to quantify the levels of S1P.

  • Normalize the S1P levels to the cell number or total protein content.

G cluster_workflow Experimental Workflow: Cellular S1P Measurement start Culture U937 Cells treat Treat with this compound start->treat harvest Harvest Cells treat->harvest extract Lipid Extraction harvest->extract analyze LC-MS/MS Analysis extract->analyze quantify Quantify S1P Levels analyze->quantify

Figure 2: Workflow for measuring cellular S1P levels.
In Vivo Assessment of S1P Levels in Rats

This protocol evaluates the in vivo efficacy of this compound in reducing circulating S1P levels.

Materials:

  • Sprague-Dawley rats

  • This compound formulated for in vivo administration (e.g., in a suitable vehicle)

  • Blood collection supplies (e.g., EDTA tubes)

  • LC-MS/MS system

Procedure:

  • Acclimate the rats to the experimental conditions.

  • Administer this compound to the rats via a specific route (e.g., oral gavage, intraperitoneal injection) at various doses.

  • Collect blood samples at predetermined time points after administration.

  • Process the blood samples to obtain plasma or serum.

  • Extract lipids from the plasma or serum samples.

  • Quantify the S1P levels in the extracts using a validated LC-MS/MS method.

  • Analyze the pharmacokinetic and pharmacodynamic relationship between this compound exposure and S1P reduction.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of Sphingosine Kinase 1. Its mechanism of action is centered on the direct inhibition of SphK1, leading to a significant reduction in the cellular and circulating levels of the bioactive lipid, sphingosine-1-phosphate. This targeted disruption of the SphK1/S1P signaling axis makes this compound an invaluable tool for preclinical research into the numerous pathologies associated with this pathway and a promising candidate for further therapeutic development. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel SphK1 inhibitors.

References

The Central Role of Sphingosine Kinase 1 in Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingosine (B13886) Kinase 1 (SphK1) has emerged as a critical regulator in a complex network of cellular signaling pathways, governing fundamental processes such as cell proliferation, survival, migration, and inflammation. This enzyme catalyzes the phosphorylation of the pro-apoptotic lipid sphingosine to the pro-survival signaling molecule sphingosine-1-phosphate (S1P). The balance between these two lipids, often termed the "sphingolipid rheostat," is a key determinant of cell fate. Dysregulation of SphK1 activity and subsequent S1P signaling is frequently implicated in the pathogenesis of numerous diseases, most notably cancer and chronic inflammatory conditions. Consequently, SphK1 has garnered significant attention as a promising therapeutic target. This technical guide provides an in-depth exploration of the multifaceted role of SphK1 in cell signaling, presenting quantitative data, detailed experimental methodologies, and visual representations of the core signaling pathways to aid researchers and drug development professionals in this dynamic field.

Introduction to Sphingosine Kinase 1

Sphingosine Kinase 1 is a conserved lipid kinase that belongs to the sphingosine kinase family, with two identified isoforms, SphK1 and SphK2. While both isoforms catalyze the same reaction, they exhibit distinct subcellular localizations and often have opposing biological functions. SphK1 is predominantly found in the cytoplasm and translocates to the plasma membrane upon activation by various stimuli, including growth factors, cytokines, and hormones. This translocation is crucial for its function, as it positions the enzyme to produce S1P in close proximity to its cognate G protein-coupled receptors (S1PRs) on the cell surface, initiating "inside-out" signaling.

The product of SphK1 activity, S1P, can act as both an intracellular second messenger and an extracellular ligand for its five S1P receptors (S1PR1-5). This dual functionality allows SphK1/S1P signaling to influence a vast array of cellular processes. In contrast, the substrates of SphK1, sphingosine and its precursor ceramide, are generally associated with pro-apoptotic and anti-proliferative cellular responses. Therefore, the activity of SphK1 is a critical determinant of the sphingolipid rheostat, tipping the balance towards cell survival and proliferation.

Quantitative Data on SphK1

A quantitative understanding of SphK1's enzymatic activity, its expression levels in disease states, and the potency of its inhibitors is paramount for both basic research and therapeutic development.

Table 1: Kinetic Parameters of Human Sphingosine Kinase 1
SubstrateMichaelis Constant (Km)Reference
Sphingosine5 - 17 µM[1]
ATP~125 µM[1]
Table 2: Expression of SphK1 in Human Cancers
Cancer TypeFold Change (mRNA vs. Normal Tissue)Fold Change (Protein vs. Normal Tissue)Reference
Breast Cancer1.5 - 3.4 (in cell lines)52.5% - 85% of tumors show high expression[2][3]
Non-Small Cell Lung Cancer (NSCLC)~2.63~2.51[4]
Non-Hodgkin LymphomaSignificantly higher (p=0.035)Significantly higher (p=0.008)[5]
Bladder CancerSignificantly higher in cell lines and tumorsHigher intensity in tumor tissues[6]
Table 3: Inhibitors of Sphingosine Kinase 1
InhibitorTypeIC50 (SphK1)Ki (SphK1)Reference
PF-543Competitive (Sphingosine)2 nM3.6 nM[2]
SKI-IICompetitive (Sphingosine)78 µM16 µM[2][7]
N,N-Dimethylsphingosine (DMS)Competitive (Sphingosine)~5 µM-[1]
SK1-ICompetitive (Sphingosine)-10 µM[8]
Compound 82Competitive (Sphingosine)0.02 µM-[8]
Amgen-23Competitive20 nM-[2]
SKI-178Competitive1.8 - 0.1 µM (cytotoxic)-[2]
CB5468139Competitive (ATP)-10-15 µM[7]

SphK1 Signaling Pathways

SphK1 is a central node in a complex signaling network. Its activation and the subsequent production of S1P trigger a cascade of downstream events that are critical for cellular function and are often hijacked in disease.

Activation of SphK1

SphK1 activity is tightly regulated by a variety of extracellular stimuli. Growth factors such as platelet-derived growth factor (PDGF), epidermal growth factor (EGF), and vascular endothelial growth factor (VEGF), as well as pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins, can rapidly activate SphK1.[9] This activation often involves phosphorylation of SphK1, for instance by ERK1/2, which promotes its translocation from the cytosol to the plasma membrane.[10]

SphK1_Activation GF Growth Factors (PDGF, EGF, VEGF) RTK Receptor Tyrosine Kinases (RTKs) GF->RTK Cytokines Cytokines (TNF-α, ILs) Cytokine_R Cytokine Receptors Cytokines->Cytokine_R ERK ERK1/2 RTK->ERK Cytokine_R->ERK SphK1_cyto SphK1 (cytosol) ERK->SphK1_cyto  Phosphorylation (Ser225) SphK1_mem SphK1 (membrane) - Active SphK1_cyto->SphK1_mem Translocation Sphingosine Sphingosine S1P S1P Sphingosine->S1P  SphK1_mem

Activation of Sphingosine Kinase 1.
Downstream Signaling of S1P

Once produced, S1P can act through two main arms: intracellularly as a second messenger or extracellularly by binding to its receptors (S1PRs). The extracellular "inside-out" signaling is particularly well-characterized. S1P is exported from the cell via transporters such as spinster homolog 2 (SPNS2) and ATP-binding cassette (ABC) transporters. Extracellular S1P then binds to S1PRs on the cell surface, which couple to various G proteins (Gi, Gq, G12/13) to activate a multitude of downstream signaling pathways. These include the Ras/ERK, PI3K/AKT, PLC/Ca2+, and Rho pathways, which collectively promote cell proliferation, survival, and migration.[10][11]

S1P_Downstream_Signaling S1P_intra Intracellular S1P Transporters ABC/SPNS2 Transporters S1P_intra->Transporters S1P_extra Extracellular S1P Transporters->S1P_extra S1PRs S1P Receptors (S1PR1-5) S1P_extra->S1PRs G_proteins G Proteins (Gi, Gq, G12/13) S1PRs->G_proteins PI3K_AKT PI3K/AKT Pathway G_proteins->PI3K_AKT RAS_ERK Ras/ERK Pathway G_proteins->RAS_ERK PLC_Ca PLC/Ca2+ Pathway G_proteins->PLC_Ca Rho Rho Pathway G_proteins->Rho Survival Survival PI3K_AKT->Survival Proliferation Proliferation RAS_ERK->Proliferation PLC_Ca->Proliferation Migration Migration Rho->Migration

Downstream signaling pathways of S1P.
Crosstalk with Other Signaling Pathways

The SphK1/S1P signaling axis does not operate in isolation but engages in extensive crosstalk with other major signaling networks. For instance, SphK1 is a critical component of EGFR signaling in breast cancer, and S1P can transactivate receptor tyrosine kinases like EGFR and c-Met.[11] This creates a positive feedback loop that amplifies pro-tumorigenic signals. Furthermore, SphK1/S1P signaling can activate transcription factors such as NF-κB and STAT3, which are key regulators of inflammation and cancer progression.[12]

Crosstalk_Signaling SphK1_S1P SphK1/S1P Axis EGFR EGFR Signaling SphK1_S1P->EGFR PI3K_AKT PI3K/AKT SphK1_S1P->PI3K_AKT RAS_ERK Ras/ERK SphK1_S1P->RAS_ERK NFkB NF-κB SphK1_S1P->NFkB STAT3 STAT3 SphK1_S1P->STAT3 TGFb TGF-β Signaling SphK1_S1P->TGFb Crosstalk EGFR->PI3K_AKT EGFR->RAS_ERK Cell_Responses Cellular Responses (Proliferation, Survival, Inflammation) PI3K_AKT->Cell_Responses RAS_ERK->Cell_Responses NFkB->Cell_Responses STAT3->Cell_Responses TGFb->Cell_Responses

Crosstalk of SphK1/S1P with other pathways.

Experimental Protocols

The study of SphK1 signaling requires a robust set of experimental techniques. This section provides an overview of key methodologies.

In Vitro SphK1 Activity Assay

This assay measures the enzymatic activity of SphK1 by quantifying the formation of S1P from sphingosine and ATP.

A. Radiometric Assay

  • Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 1 mM DTT, 1 mM ATP, and 10 µCi [γ-³²P]ATP).

  • Substrate Preparation: Prepare a solution of sphingosine in a suitable solvent (e.g., 5% Triton X-100).

  • Enzyme Source: Use purified recombinant SphK1 or cell lysates containing SphK1.

  • Reaction: Initiate the reaction by adding the enzyme source to the reaction mixture containing sphingosine. Incubate at 37°C for a defined period (e.g., 20-30 minutes).

  • Termination and Extraction: Stop the reaction by adding a chloroform/methanol/HCl solution. Vortex and centrifuge to separate the phases. The radiolabeled S1P will be in the lower organic phase.

  • Detection: Spot the organic phase onto a silica (B1680970) gel TLC plate and develop the plate using a solvent system such as chloroform/methanol/acetic acid/water. Visualize the radiolabeled S1P by autoradiography and quantify using a phosphorimager or by scraping the corresponding band and performing scintillation counting.

B. Fluorescence-Based Assay

  • Reaction Buffer: Prepare a reaction buffer (e.g., 30 mM Tris-HCl, pH 7.4, 0.05% Triton X-100, 150 mM NaCl, 10% glycerol, 1 mM Na₃VO₄, 10 mM NaF, and 10 mM β-glycerophosphate).[1]

  • Substrate and Enzyme: Use a fluorescent sphingosine analog (e.g., NBD-sphingosine) as the substrate and purified SphK1.

  • Reaction: In a microplate, mix the enzyme and substrate in the reaction buffer. Initiate the reaction by adding ATP.

  • Detection: Monitor the change in fluorescence over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the fluorescent probe. The rate of fluorescence change is proportional to the enzyme activity.

SphK1_Activity_Assay_Workflow Start Start Prepare_Reagents Prepare Reaction Buffer, Substrate (Sphingosine), and [γ-³²P]ATP Start->Prepare_Reagents Add_Enzyme Add Enzyme Source (Purified SphK1 or Lysate) Prepare_Reagents->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Stop Reaction and Extract Lipids Incubate->Stop_Reaction TLC Separate Lipids by TLC Stop_Reaction->TLC Detect Detect and Quantify Radiolabeled S1P TLC->Detect End End Detect->End LCMS_Workflow Start Start Sample_Prep Sample Preparation (Protein Precipitation/Lipid Extraction with Internal Standard) Start->Sample_Prep LC_Separation LC Separation (C18 Reversed-Phase) Sample_Prep->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Quantification Data Analysis and Quantification MS_Detection->Quantification End End Quantification->End

References

The Sphingolipid Rheostat: A Technical Guide to its Role in Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The sphingolipid rheostat, the cellular balance between the pro-survival lipid sphingosine-1-phosphate (S1P) and the pro-apoptotic lipid ceramide, is a critical determinant of cell fate. Dysregulation of this delicate equilibrium is increasingly implicated in the pathogenesis of a wide range of diseases, including cancer, neurodegenerative disorders, and chronic inflammatory conditions. This technical guide provides an in-depth exploration of the sphingolipid rheostat, detailing its core components, the enzymatic machinery governing its balance, and the downstream signaling pathways that mediate its effects. We present quantitative data on sphingolipid alterations in various disease states, comprehensive experimental protocols for their analysis, and detailed signaling pathway diagrams to facilitate a deeper understanding of this pivotal signaling hub and to aid in the development of novel therapeutic strategies.

Introduction: The Concept of the Sphingolipid Rheostat

Sphingolipids are a class of bioactive lipids that are integral components of cellular membranes and serve as critical signaling molecules.[1][2] At the heart of sphingolipid signaling lies the concept of the "sphingolipid rheostat," a dynamic balance between the intracellular levels of ceramide and sphingosine-1-phosphate (S1P).[1] This balance is a key regulator of cell fate, with ceramide generally promoting anti-proliferative responses such as apoptosis and cell growth arrest, while S1P typically fosters pro-survival pathways, including cell proliferation, migration, and inflammation.[1][2]

The levels of these two opposing lipids are tightly controlled by a series of interconnected enzymatic pathways. Ceramide can be converted to sphingosine (B13886) by ceramidases, and sphingosine is then phosphorylated by sphingosine kinases (SphKs) to form S1P.[3] Conversely, S1P can be dephosphorylated back to sphingosine by S1P phosphatases or irreversibly cleaved by S1P lyase.[3] The intricate regulation of these enzymes, therefore, dictates the position of the rheostat and, consequently, the cellular response to various stimuli. An imbalance in this rheostat has been observed in numerous pathological conditions, making the enzymes of sphingolipid metabolism attractive targets for therapeutic intervention.[4]

The Sphingolipid Rheostat in Major Disease Categories

Cancer

In many cancers, the sphingolipid rheostat is tilted towards an increase in S1P and a decrease in ceramide, promoting tumor growth, progression, metastasis, and resistance to chemotherapy.[5] S1P, often overproduced in the tumor microenvironment, can act in a paracrine and autocrine manner through its G protein-coupled receptors (S1PRs) to stimulate cancer cell proliferation, survival, and angiogenesis.[5] Conversely, increasing ceramide levels can induce apoptosis in cancer cells, highlighting the therapeutic potential of shifting the rheostat back towards a pro-death balance.[5]

Neurodegenerative Diseases

Emerging evidence suggests that a dysfunctional sphingolipid rheostat contributes to the pathology of neurodegenerative diseases such as Alzheimer's disease (AD), Parkinson's disease (PD), and multiple sclerosis (MS). In AD, for example, there is evidence of increased ceramide levels in the brain, which may contribute to neuronal apoptosis.[6][7] Conversely, S1P signaling is thought to be neuroprotective.[8] In multiple sclerosis, alterations in sphingolipid metabolism are linked to the inflammatory and demyelinating processes that characterize the disease.[4][5][9]

Inflammatory Diseases

The sphingolipid rheostat plays a crucial role in regulating inflammation and immune cell trafficking. S1P gradients between lymphoid tissues and the circulation are essential for lymphocyte egress, and modulation of S1P receptors is a clinically approved strategy for treating autoimmune diseases like multiple sclerosis.[4] In conditions like rheumatoid arthritis (RA), sphingolipid metabolism is dysregulated in the synovial fluid, contributing to the chronic inflammatory environment.[10][11][12]

Quantitative Alterations of Sphingolipids in Disease

The following tables summarize quantitative data on the changes in ceramide and S1P levels observed in various diseases compared to healthy controls. These values highlight the significant dysregulation of the sphingolipid rheostat in pathological conditions.

Disease StateTissue/FluidSphingolipidChange vs. ControlReference
Cancer
Alzheimer's DiseaseBrain TissueTotal CeramideIncreased[6][7]
Alzheimer's DiseaseBrain TissueSphingosineIncreased[6]
Alzheimer's DiseaseBrain TissueCeramide-1-PhosphateIncreased[6]
Multiple SclerosisPlasma/CSFCeramide (various species)Increased[5][9]
Inflammatory Diseases
Rheumatoid ArthritisSynovial FluidCeramide (various species)Increased[11]
Rheumatoid ArthritisSynovial FluidSphingomyelin (various species)Increased[11]

Note: This table presents a selection of findings. The magnitude of change can vary depending on the specific ceramide or S1P species, the stage of the disease, and the analytical method used.

Signaling Pathways of the Sphingolipid Rheostat

The opposing effects of ceramide and S1P are mediated by distinct downstream signaling pathways.

Ceramide-Induced Pro-Apoptotic Signaling

Ceramide exerts its pro-apoptotic effects through several mechanisms, including the activation of protein phosphatases and the regulation of mitochondrial function. A key target of ceramide is protein phosphatase 2A (PP2A).[13][14][15] Ceramide can activate PP2A, leading to the dephosphorylation and inactivation of the anti-apoptotic protein Bcl-2.[13][14][16] This promotes the release of pro-apoptotic factors from the mitochondria. Ceramide signaling also leads to the activation of the caspase cascade, a family of proteases that execute the apoptotic program.[1][2][17][18]

G Ceramide-Induced Apoptotic Pathway Ceramide Ceramide PP2A PP2A Ceramide->PP2A activates Caspase_Cascade Caspase Cascade Ceramide->Caspase_Cascade activates Bcl2_P Bcl-2-P (Anti-apoptotic) PP2A->Bcl2_P dephosphorylates Bcl2 Bcl-2 (Inactive) Bcl2_P->Bcl2 Mitochondria Mitochondria Bcl2->Mitochondria inhibition removed Mitochondria->Caspase_Cascade activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis executes G S1P Receptor Signaling Pathways S1P S1P S1PR1 S1PR1 S1P->S1PR1 S1PR23 S1PR2/3 S1P->S1PR23 Gi Gi S1PR1->Gi couples to Gq Gq S1PR23->Gq couples to G1213 G12/13 S1PR23->G1213 couples to PI3K_Akt PI3K/Akt Pathway Gi->PI3K_Akt activates Ras_MAPK Ras/MAPK Pathway Gi->Ras_MAPK activates PLC PLC Pathway Gq->PLC activates Rho Rho Pathway G1213->Rho activates Survival Cell Survival & Proliferation PI3K_Akt->Survival Ras_MAPK->Survival PLC->Survival Migration Cell Migration Rho->Migration G Lipidomics Experimental Workflow Sample Sample Collection (Tissue/Plasma) Homogenization Homogenization & Internal Standard Spiking Sample->Homogenization Extraction Lipid Extraction (e.g., Bligh-Dyer) Homogenization->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data_Acquisition Data Acquisition (Full Scan & MS/MS) LC_MS->Data_Acquisition Data_Processing Data Processing (Peak Picking, Integration) Data_Acquisition->Data_Processing Identification Lipid Identification (Database Matching) Data_Processing->Identification Quantification Quantification & Statistical Analysis Identification->Quantification Interpretation Biological Interpretation Quantification->Interpretation

References

SLP7111228: A Potent and Selective Chemical Probe for Sphingosine Kinase 1

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Sphingosine (B13886) Kinase 1 (SphK1) is a critical lipid kinase that catalyzes the phosphorylation of sphingosine to produce the signaling molecule sphingosine-1-phosphate (S1P). The SphK1/S1P signaling pathway is implicated in a multitude of physiological and pathological processes, including cancer progression, inflammation, and fibrosis, making it an attractive target for therapeutic intervention. SLP7111228 has emerged as a potent and highly selective inhibitor of SphK1, serving as an invaluable chemical probe to dissect the biological functions of this enzyme. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, detailed experimental protocols for its use, and an exploration of the SphK1 signaling pathway.

Introduction to Sphingosine Kinase 1

Sphingosine Kinase 1 (SphK1) is a key enzyme in sphingolipid metabolism, regulating the balance between the pro-apoptotic ceramide/sphingosine and the pro-survival S1P. SphK1 is a cytosolic enzyme that translocates to the plasma membrane upon activation by various stimuli, including growth factors, cytokines, and G-protein coupled receptor agonists.[1] The S1P generated by SphK1 can act intracellularly or be exported out of the cell to activate a family of five G-protein coupled receptors (S1PR1-5) in an autocrine or paracrine manner, thereby initiating a cascade of downstream signaling events.[1] Dysregulation of SphK1 activity is frequently observed in various diseases, particularly in cancer, where it promotes cell proliferation, survival, migration, and angiogenesis.[2]

This compound: A Selective SphK1 Chemical Probe

This compound is a guanidine-based small molecule inhibitor of SphK1.[3][4] It was developed through the modification of a SphK2-selective inhibitor, resulting in a compound with high affinity and remarkable selectivity for SphK1.[3][4]

Biochemical Activity and Selectivity

This compound is a potent inhibitor of human SphK1 with a reported Ki value of 48 nM.[3][4] Importantly, it exhibits excellent selectivity over the closely related isoform, Sphingosine Kinase 2 (SphK2), with a Ki greater than 10 µM.[3][4] This high degree of selectivity is crucial for its use as a chemical probe to specifically interrogate the function of SphK1.

Table 1: Biochemical Inhibitory Activity of this compound

TargetKi (nM)Selectivity (over SphK1)Reference
Human SphK148-[3][4]
Human SphK2>10,000>208-fold[3][4]
Cellular Activity

In cellular assays, this compound has been shown to effectively reduce the levels of S1P in a concentration-dependent manner. In human histiocytic lymphoma U937 cells, treatment with this compound led to a significant decrease in intracellular S1P levels.[3][4]

Table 2: Cellular Activity of this compound in U937 Cells

Cell LineEffect on S1P LevelsReference
U937Concentration-dependent decrease[3][4]
In Vivo Activity

The utility of this compound as a chemical probe extends to in vivo studies. Administration of this compound to rats has been demonstrated to cause a dose-dependent reduction in circulating S1P levels in the blood.[3][4] This in vivo activity underscores its potential for studying the systemic effects of SphK1 inhibition.

Table 3: In Vivo Activity of this compound in Rats

Animal ModelAdministration RouteEffect on Blood S1P LevelsReference
RatNot specifiedDose-dependent decrease[3][4]

Experimental Protocols

SphK1 Enzymatic Assay (Radiometric)

This protocol is a standard method for determining the enzymatic activity of SphK1 and assessing the potency of inhibitors like this compound.

Materials:

  • Recombinant human SphK1

  • Sphingosine (substrate)

  • [γ-³²P]ATP

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM MgCl₂, 1 mM DTT, 0.5 mM Triton X-100)

  • This compound or other test compounds

  • Stop solution (e.g., 1 M KCl)

  • Organic solvent for extraction (e.g., chloroform/methanol (B129727)/HCl, 100:200:1, v/v/v)

  • Thin-layer chromatography (TLC) plates

  • Phosphorimager or scintillation counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, sphingosine, and recombinant SphK1 enzyme.

  • Add this compound or vehicle control to the reaction mixture and pre-incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction by adding the stop solution.

  • Extract the lipids by adding the organic solvent, vortexing, and centrifuging to separate the phases.

  • Spot the organic phase onto a TLC plate and develop the plate to separate [³²P]S1P from unreacted [γ-³²P]ATP.

  • Visualize and quantify the [³²P]S1P spot using a phosphorimager or by scraping the spot and measuring radioactivity with a scintillation counter.

  • Calculate the percentage of SphK1 inhibition for each concentration of this compound and determine the IC50 value.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reaction Mix (Buffer, Sphingosine, SphK1) B Add this compound or Vehicle A->B C Pre-incubate B->C D Initiate with [γ-³²P]ATP C->D E Incubate at 37°C D->E F Stop Reaction E->F G Lipid Extraction F->G H TLC Separation G->H I Quantify [³²P]S1P H->I J Calculate IC50 I->J

Figure 1. Workflow for a radiometric SphK1 enzymatic assay.

Cellular S1P Measurement by LC-MS/MS

This protocol describes the quantification of intracellular S1P levels in cultured cells following treatment with this compound.

Materials:

  • Cultured cells (e.g., U937)

  • This compound

  • Phosphate-buffered saline (PBS)

  • Methanol

  • Internal standard (e.g., C17-S1P)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or vehicle control for the desired time.

  • Aspirate the media and wash the cells with ice-cold PBS.

  • Lyse the cells and extract the lipids by adding ice-cold methanol containing the internal standard.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Vortex the samples and centrifuge to pellet the cell debris.

  • Transfer the supernatant to a new tube for LC-MS/MS analysis.

  • Inject the samples into the LC-MS/MS system to separate and quantify S1P and the internal standard.

  • Normalize the S1P levels to the internal standard and protein concentration to determine the effect of this compound on intracellular S1P.

G cluster_cell_culture Cell Culture & Treatment cluster_extraction Lipid Extraction cluster_analysis LC-MS/MS Analysis A Seed Cells B Treat with this compound A->B C Wash with PBS B->C D Lyse & Extract with Methanol + IS C->D E Centrifuge D->E F Analyze Supernatant E->F G Quantify S1P F->G H Normalize Data G->H G cluster_upstream Upstream Activators cluster_core Core Pathway cluster_downstream_intra Intracellular Effectors cluster_downstream_extra Extracellular Signaling cluster_downstream_effects Downstream Effects Growth Factors\n(PDGF, VEGF) Growth Factors (PDGF, VEGF) SphK1_inactive SphK1 (inactive) Cytosol Growth Factors\n(PDGF, VEGF)->SphK1_inactive activate Cytokines\n(TNFα, IL-1) Cytokines (TNFα, IL-1) Cytokines\n(TNFα, IL-1)->SphK1_inactive activate GPCR Agonists GPCR Agonists GPCR Agonists->SphK1_inactive activate SphK1_active SphK1 (active) Membrane SphK1_inactive->SphK1_active translocation Sphingosine Sphingosine S1P_intra Intracellular S1P Sphingosine:e->S1P_intra:w phosphorylation TRAF2 TRAF2 S1P_intra->TRAF2 activates HDAC1_2 HDAC1/2 S1P_intra->HDAC1_2 inhibits S1P_exporter S1P Exporter (e.g., SPNS2) S1P_intra->S1P_exporter S1P_extra Extracellular S1P S1P_exporter->S1P_extra S1PRs S1P Receptors (S1PR1-5) S1P_extra->S1PRs binds Cell Proliferation Cell Proliferation S1PRs->Cell Proliferation Cell Survival Cell Survival S1PRs->Cell Survival Cell Migration Cell Migration S1PRs->Cell Migration Angiogenesis Angiogenesis S1PRs->Angiogenesis

References

An In-depth Technical Guide to the Discovery and Development of SLP7111228: A Selective Sphingosine Kinase 1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

SLP7111228 is a potent and selective small molecule inhibitor of Sphingosine (B13886) Kinase 1 (SphK1), an enzyme that plays a critical role in the sphingolipid signaling pathway.[1][2] SphK1 catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a bioactive lipid mediator implicated in a myriad of cellular processes, including cell growth, proliferation, survival, and migration.[3][4] Dysregulation of the SphK1/S1P axis has been linked to the pathophysiology of numerous diseases, most notably cancer and chronic inflammatory conditions.[5] Consequently, SphK1 has emerged as a promising therapeutic target for the development of novel pharmacological interventions.

This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of this compound. It details the compound's mechanism of action, summarizes key quantitative data from preclinical studies, and provides detailed experimental protocols for the pivotal assays used in its characterization.

Discovery and Synthesis

This compound, with the chemical name (S)-2-((3-(4-octylphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-carboximidamide hydrochloride, was developed through a strategic modification of a known Sphingosine Kinase 2 (SphK2) inhibitor, SLP120701.[2] The key structural alteration involved the homologation with a single methylene (B1212753) unit between the oxadiazole and the heterocyclic ring, which surprisingly conferred significant selectivity for SphK1.[4][5]

Chemical Structure
Compound Chemical Name CAS Number Molecular Formula Molecular Weight
This compound(S)-2-((3-(4-octylphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-carboximidamide hydrochloride1449768-48-2C22H34ClN5O420.0 g/mol
Synthesis Pathway

The synthesis of this compound involves a multi-step process culminating in the formation of the guanidine-based pyrrolidine (B122466) derivative. The general synthetic strategy for the 1,3,4-oxadiazole (B1194373) core involves the cyclodehydration of N,N'-diacylhydrazines, which can be formed from the reaction of a carboxylic acid with a hydrazide. This is followed by the introduction of the pyrrolidine carboximidamide moiety.

G cluster_synthesis General Synthesis Outline A 4-Octylbenzoic Acid B Carboxylic Acid Activation A->B D N,N'-Diacylhydrazine Intermediate B->D C Hydrazide C->D E Cyclodehydration (e.g., POCl3) D->E F 2-Aryl-5-substituted-1,3,4-oxadiazole E->F H Coupling Reaction F->H G (S)-Pyrrolidine Derivative G->H I Guanidinylation H->I J This compound I->J G cluster_pathway SphK1 Signaling Pathway and Inhibition by this compound Sph Sphingosine SphK1 SphK1 Sph->SphK1 substrate S1P S1P SphK1->S1P phosphorylation This compound This compound This compound->SphK1 inhibition S1PR S1P Receptors (S1PR1-5) S1P->S1PR activation Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK, STAT3) S1PR->Downstream Response Cellular Responses (Proliferation, Survival, Migration) Downstream->Response G cluster_workflow Radiometric SphK1 Inhibition Assay Workflow A Prepare Reaction Mix (Buffer, Sphingosine, this compound) B Initiate Reaction (Add SphK1 and [γ-33P]ATP) A->B C Incubate at 37°C B->C D Stop Reaction C->D E Lipid Extraction D->E F TLC Separation E->F G Quantify Radiolabeled S1P F->G H Data Analysis (IC50, Ki) G->H

References

An In-depth Technical Guide to the Effects of SLP7111228 on Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SLP7111228, a potent and selective inhibitor of Sphingosine (B13886) Kinase 1 (SphK1). It details the compound's mechanism of action, its impact on the crucial Sphingosine-1-Phosphate (S1P) signaling axis, and the subsequent effects on downstream cellular pathways. This document includes quantitative data, detailed experimental protocols for studying such inhibitors, and visualizations of the relevant biological and experimental workflows.

Introduction to this compound and the S1P Signaling Axis

This compound is a guanidine-based small molecule inhibitor that demonstrates high selectivity for Sphingosine Kinase 1 (SphK1) over its isoform, SphK2.[1][2][3] SphK1 is a critical lipid kinase that catalyzes the ATP-dependent phosphorylation of the pro-apoptotic lipid sphingosine into the pleiotropic signaling molecule Sphingosine-1-Phosphate (S1P).[3][4][5]

The balance between intracellular levels of sphingosine, ceramide (pro-apoptosis), and S1P (pro-survival) acts as a cellular "rheostat" that determines cell fate.[3] By producing S1P, SphK1 plays a pivotal role in numerous cellular processes. S1P can act intracellularly or be exported to the extracellular space, where it binds to a family of five G protein-coupled receptors (GPCRs), S1PR1-5, to initiate downstream signaling cascades.[1][4] These pathways are integral to cell survival, proliferation, migration, inflammation, angiogenesis, and immune cell trafficking.[1][6][7] The overexpression of SphK1 and the subsequent elevation of S1P are implicated in the pathophysiology of various diseases, including cancer, fibrosis, and chronic inflammation, making SphK1 a compelling target for therapeutic intervention.[2][4][6]

Mechanism of Action of this compound

This compound exerts its biological effects by directly inhibiting the catalytic activity of SphK1. This competitive inhibition prevents the conversion of sphingosine to S1P, thereby reducing the cellular and circulating pools of this signaling lipid. The reduction in S1P levels leads to the attenuation of signaling through S1P receptors, impacting a multitude of downstream pathways.

cluster_0 cluster_1 Sph Sphingosine SphK1 SphK1 Sph->SphK1 Substrate S1P_out Extracellular S1P S1PR S1P Receptors (S1PR1-5) S1P_out->S1PR Activation Downstream Downstream Signaling (Akt, ERK, STAT3 etc.) S1PR->Downstream Signal Transduction S1P_in Intracellular S1P SphK1->S1P_in Catalysis S1P_in->S1P_out Export This compound This compound This compound->SphK1 Inhibition

Caption: Mechanism of this compound action.

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been characterized both in vitro and in vivo. The following table summarizes the key quantitative metrics reported in the literature.

ParameterValueTarget/SystemCommentsReference(s)
K_i_ (Inhibitory Constant) 48 nM (0.048 µM)Human SphK1Demonstrates potent inhibition of the primary target.[1][2][4][8]
K_i_ (Inhibitory Constant) >10 µMHuman SphK2Over 200-fold selectivity for SphK1 over SphK2.[9][8][10]
S1P Reduction (In Vitro) Concentration-dependentU937 CellsReduces cellular S1P levels without affecting sphingosine levels.[2][4][8]
S1P Reduction (In Vivo) Dose-dependentRatsAdministration lowers circulating blood S1P levels.[1][2][8]
S1P Reduction (In Vivo) ~80% decreaseRats (10 mg/kg dose)Shows significant pharmacodynamic effect in vivo.[9]

Impact on Downstream Signaling Pathways

By depleting S1P, this compound effectively dampens the signaling output from S1P receptors (S1PRs). Each S1PR subtype couples to specific G proteins, leading to the activation of a complex and interconnected network of signaling pathways that are crucial for cellular function and are often dysregulated in disease.

  • PI3K/Akt/mTOR Pathway : S1P signaling, particularly through S1PR1 and S1PR3, is a potent activator of the PI3K/Akt pathway, a central regulator of cell survival, growth, and proliferation.[1][11] Inhibition of SphK1 by this compound is expected to decrease the phosphorylation and activation of Akt and its downstream effector, mTOR.

  • Ras/Raf/MEK/ERK (MAPK) Pathway : The extracellular signal-regulated kinase (ERK) pathway, which controls cell proliferation and differentiation, is another key target of S1P signaling.[1] S1P-mediated activation of S1PRs can trigger this cascade, and thus, this compound can attenuate ERK1/2 phosphorylation.[1]

  • STAT3 and NF-κB Signaling : S1PR1 activation has been directly linked to the promotion of signal transducer and activator of transcription 3 (STAT3) and nuclear factor-kappa B (NF-κB) networks.[1] These pathways are critical for inflammation and tumorigenesis. This compound can indirectly inhibit these pro-inflammatory and pro-survival pathways.

  • c-Src Pathway : In certain contexts, such as pancreatic cancer, S1P has been shown to induce cell proliferation and migration via activation of the c-Src pathway.[1]

The diagram below illustrates the major signaling cascades downstream of S1P receptors that are modulated by the activity of this compound.

cluster_outcomes SLP This compound SphK1 SphK1 SLP->SphK1 Inhibition S1P S1P SphK1->S1P Production S1PRs S1P Receptors (S1PR1-5) S1P->S1PRs Activation PI3K PI3K S1PRs->PI3K Ras Ras S1PRs->Ras STAT3 STAT3 S1PRs->STAT3 NFkB NF-κB S1PRs->NFkB Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration STAT3->Proliferation STAT3->Survival NFkB->Survival Inflammation Inflammation NFkB->Inflammation

Caption: Downstream signaling pathways affected by this compound.

Detailed Experimental Protocols

To aid researchers in the study of this compound and other SphK1 inhibitors, this section provides detailed methodologies for key experiments.

This protocol is for determining the inhibitory potency (K_i_) of a compound against recombinant SphK1 using a radiometric assay.

Materials:

  • Recombinant human SphK1

  • This compound or test compound

  • D-erythro-sphingosine

  • [γ-³²P]ATP

  • Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM MgCl₂, 10% glycerol, 1 mM DTT)

  • Lipid extraction solution (e.g., Chloroform (B151607):Methanol:HCl, 100:200:1 v/v/v)

  • Silica (B1680970) gel thin-layer chromatography (TLC) plates

  • TLC mobile phase (e.g., 1-Butanol:Acetic Acid:Water, 3:1:1 v/v/v)

  • Phosphorimager or scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in the kinase assay buffer.

  • In a reaction tube, combine recombinant SphK1, assay buffer, and the desired concentration of this compound. Pre-incubate for 15 minutes at 37°C.

  • Prepare the substrate mixture by combining sphingosine (e.g., final concentration 5-10 µM) and [γ-³²P]ATP (e.g., final concentration 10 µM, ~10 µCi).

  • Initiate the kinase reaction by adding the substrate mixture to the enzyme/inhibitor mix. The final reaction volume is typically 50 µL.

  • Incubate the reaction for 30 minutes at 37°C.

  • Terminate the reaction by adding 750 µL of the lipid extraction solution. Vortex thoroughly.

  • Add 250 µL of chloroform and 250 µL of 1 M KCl. Vortex and centrifuge to separate the phases.

  • Carefully collect the lower organic phase, which contains the radiolabeled S1P product.

  • Spot the organic phase onto a silica gel TLC plate and allow it to dry.

  • Develop the TLC plate using the mobile phase until the solvent front is near the top.

  • Dry the plate and visualize the radiolabeled S1P spot using a phosphorimager.

  • Quantify the radioactivity of the S1P spot. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve. The K_i_ can be calculated using the Cheng-Prusoff equation if the K_m_ for ATP is known.

This protocol describes how to measure the effect of this compound on the phosphorylation status of key downstream proteins like Akt and ERK in a cell-based assay.

Materials:

  • Cell line of interest (e.g., U937, HeLa)

  • Cell culture medium and serum

  • This compound

  • Growth factor or stimulus (e.g., serum, EGF) if required to activate the pathway

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Plate cells and allow them to adhere or grow to the desired confluency.

  • Serum-starve the cells for 4-24 hours if necessary to reduce basal pathway activation.

  • Pre-treat cells with various concentrations of this compound or vehicle control for 1-4 hours.

  • Stimulate the cells with a growth factor (if applicable) for a short period (e.g., 10-30 minutes) to induce phosphorylation of target proteins.

  • Wash cells with ice-cold PBS and lyse them directly on the plate with ice-cold lysis buffer.

  • Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Normalize protein amounts, add Laemmli sample buffer, and denature by boiling for 5 minutes.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature in blocking buffer.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C, following the manufacturer's recommended dilution.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • To normalize for protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-Akt).

  • Quantify band intensities using image analysis software.

For a global, unbiased view of signaling alterations, quantitative phosphoproteomics using mass spectrometry is the state-of-the-art approach. This workflow provides an overview of a typical experiment using Tandem Mass Tag (TMT) labeling.

A 1. Cell Culture & Treatment (e.g., Vehicle vs. This compound) B 2. Cell Lysis & Protein Digestion (Trypsin) A->B C 3. Peptide Labeling (Isobaric Tags, e.g., TMT) B->C D 4. Combine Labeled Samples C->D E 5. Phosphopeptide Enrichment (e.g., TiO₂, IMAC) D->E F 6. LC-MS/MS Analysis E->F G 7. Data Analysis (Peptide ID, Phosphosite Localization, Quantification, Bioformatics) F->G

Caption: Quantitative phosphoproteomics workflow.

Procedure Outline:

  • Sample Preparation: Grow and treat cells as described in Protocol 2 (e.g., control vs. This compound-treated). Lyse cells in a denaturing buffer (e.g., 8M urea) and digest proteins into peptides using an enzyme like trypsin.

  • Isobaric Labeling: Label the peptides from each condition with a different TMT reagent. These reagents are isobaric but yield unique reporter ions upon fragmentation in the mass spectrometer.

  • Sample Combination & Enrichment: Combine the labeled peptide samples into a single mixture. Enrich for phosphopeptides using techniques like Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).

  • LC-MS/MS Analysis: Separate the enriched phosphopeptides using liquid chromatography (LC) and analyze them with a high-resolution mass spectrometer (e.g., Orbitrap). The instrument isolates peptide precursors (MS1) and fragments them (MS2), generating spectra that reveal both the peptide sequence and the relative abundance of the reporter ions for quantification.

  • Data Analysis: Use specialized software (e.g., MaxQuant, Proteome Discoverer) to search the spectral data against a protein database to identify peptides and localize phosphorylation sites. The intensities of the TMT reporter ions are used to calculate the relative abundance of each phosphopeptide across the different experimental conditions, revealing which signaling pathways are up- or down-regulated by this compound treatment.

Conclusion

This compound is a valuable chemical tool for interrogating the complex biology of the SphK1/S1P signaling axis. As a potent and highly selective inhibitor, it effectively reduces S1P levels in both cellular and in vivo models.[2][4][9] This reduction leads to the attenuation of critical downstream pro-survival and pro-proliferative signaling pathways, including the PI3K/Akt/mTOR and ERK/MAPK cascades.[1] The detailed characterization of its effects, using the methodologies outlined in this guide, is essential for advancing its potential as a therapeutic agent for diseases driven by aberrant S1P signaling, such as cancer and inflammatory disorders. The continued study of this compound and similar compounds will undoubtedly provide deeper insights into the intricate roles of sphingolipid metabolism in health and disease.

References

Methodological & Application

Application Notes and Protocols for in vivo Administration of SLP7111228 in Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

Version: 1.0

For Research Use Only.

Introduction

SLP7111228 is a potent and selective inhibitor of sphingosine (B13886) kinase 1 (SphK1), an enzyme responsible for the synthesis of the signaling lipid sphingosine-1-phosphate (S1P).[1][2][3][4] S1P is involved in a multitude of physiological and pathological processes, including cell proliferation, survival, migration, and inflammation.[1][3][5] By inhibiting SphK1, this compound reduces the levels of S1P, making it a valuable tool for investigating the roles of the SphK1/S1P signaling axis in various disease models.[1][2][3][4] Notably, in vivo administration of this compound has been shown to depress blood S1P levels in rats.[3][4]

These application notes provide detailed protocols for the in vivo administration of this compound to rat models, including guidelines for formulation, dosing, and subsequent analysis of its pharmacodynamic effect by measuring blood S1P levels. The provided methodologies are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.

Data Presentation

The following tables summarize expected quantitative data from in vivo studies with this compound in rats. These tables are structured for easy comparison and should be populated with experimental data.

Table 1: Pharmacokinetic Profile of this compound in Sprague-Dawley Rats (Illustrative)

ParameterOral Administration (10 mg/kg)Intravenous Administration (5 mg/kg)
Tmax (h) 1.0 - 2.00.1 - 0.25
Cmax (ng/mL) [Insert experimental data][Insert experimental data]
AUC(0-t) (ng·h/mL) [Insert experimental data][Insert experimental data]
AUC(0-inf) (ng·h/mL) [Insert experimental data][Insert experimental data]
t1/2 (h) 4.0 - 6.03.0 - 5.0
Bioavailability (%) [Insert experimental data]N/A

Table 2: Pharmacodynamic Effect of this compound on Blood S1P Levels in Rats

Treatment GroupDose (mg/kg)Time Point (h)Blood S1P Level (µM)% Reduction from Vehicle
Vehicle Control 04[Insert experimental data]0%
This compound 104[Insert experimental data]~80%
This compound [Dose 2]4[Insert experimental data][Calculate]
This compound [Dose 3]4[Insert experimental data][Calculate]

Table 3: Acute Toxicology Profile of this compound in Rats (Illustrative)

Dose (mg/kg)Route of AdministrationObservation PeriodClinical SignsMortality
10Oral14 daysNo observable adverse effects0/10
50Oral14 days[Record observations][Record data]
100Oral14 days[Record observations][Record data]
10Intravenous14 daysNo observable adverse effects0/10
25Intravenous14 days[Record observations][Record data]
50Intravenous14 days[Record observations][Record data]

Experimental Protocols

Materials:

  • This compound hydrochloride (crystalline solid)[6]

  • Ethanol (B145695), USP grade[6]

  • Dimethyl sulfoxide (B87167) (DMSO), USP grade[6]

  • Polyethylene glycol 400 (PEG400)

  • Saline (0.9% NaCl), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Vehicle Preparation: Prepare a vehicle solution appropriate for the route of administration. For a vehicle suitable for both oral and intravenous administration, a common formulation is 10% DMSO, 40% PEG400, and 50% saline.

  • Solubilization: this compound hydrochloride is soluble in ethanol and DMSO at approximately 30 mg/mL and 12.5 mg/mL, respectively.[6] To prepare a 10 mg/mL stock solution, weigh the required amount of this compound hydrochloride and dissolve it in the appropriate volume of DMSO.

  • Formulation:

    • For a final concentration of 2 mg/mL for administration, slowly add the PEG400 to the this compound/DMSO solution while vortexing.

    • Finally, add the saline to the mixture and vortex until a clear, homogenous solution is obtained.

    • If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.

  • Storage: Prepare the formulation fresh on the day of the experiment. If short-term storage is necessary, store at 4°C and protect from light.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound formulation (from Protocol 1)

  • Appropriately sized oral gavage needles (e.g., 18-gauge, 2-3 inches long with a ball tip for rats in this weight range)[7][8]

  • Syringes (1 mL or 3 mL)

  • Animal scale

Procedure:

  • Animal Handling and Restraint:

    • Acclimatize the animals to the facility for at least one week prior to the experiment.

    • Weigh each rat to determine the correct dosing volume. The recommended maximum volume for oral gavage in rats is 10-20 mL/kg.[9][10] For a 250g rat, a 5 mL/kg dose corresponds to 1.25 mL.

    • Restrain the rat firmly but gently, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle into the esophagus.[7][9]

  • Gavage Needle Measurement:

    • Measure the gavage needle externally from the tip of the rat's nose to the last rib to determine the correct insertion depth. Mark this length on the needle.[7]

  • Administration:

    • Draw the calculated volume of the this compound formulation into the syringe and attach the gavage needle.

    • Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus to the pre-measured mark.[7] Do not force the needle. The rat should swallow as the needle is advanced.[10]

    • Slowly administer the solution.[8]

    • Gently remove the gavage needle.

  • Post-Administration Monitoring:

    • Return the animal to its cage and monitor for any signs of distress, such as labored breathing or fluid coming from the nose, for at least 10-15 minutes.[8]

Materials:

  • Microcentrifuge tubes pre-loaded with anticoagulant (e.g., EDTA)

  • Sterile needles (e.g., 25-gauge) or lancets[11]

  • Capillary tubes (for saphenous vein collection)

  • Restraint device (as appropriate)

  • Gauze pads

  • Centrifuge

Procedure (Saphenous Vein):

  • Restraint: Restrain the rat. Shaving the area over the lateral saphenous vein may be necessary for better visualization.[12]

  • Vein Puncture: Apply gentle pressure above the knee to make the saphenous vein more prominent. Puncture the vein with a sterile needle or lancet.[11]

  • Blood Collection: Collect the blood droplets into an EDTA-coated microcentrifuge tube using a capillary tube.[12] A volume of 0.1-0.3 mL can typically be collected.[12]

  • Hemostasis: After collection, apply gentle pressure to the puncture site with a sterile gauze pad until bleeding stops.[12]

  • Sample Processing:

    • Gently invert the blood collection tube 8-10 times to mix with the anticoagulant.[11]

    • Centrifuge the blood sample at 1,500 x g for 10 minutes at 4°C to separate the plasma.

    • Carefully collect the supernatant (plasma) and store at -80°C until analysis.

Materials:

  • Rat plasma samples

  • Internal standard (IS) solution (e.g., C17-S1P or d7-S1P in methanol)[1]

  • Ice-cold methanol (B129727)

  • Vortex mixer

  • Centrifuge (capable of 17,000 x g and 4°C)

  • LC-MS/MS system with a C18 reversed-phase column[1][13]

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To a 1.5 mL microcentrifuge tube, add 10 µL of rat plasma.[1]

    • Add 200 µL of ice-cold methanol containing the internal standard.[1]

    • Vortex the mixture vigorously for 30-60 seconds to precipitate proteins.[1]

    • Incubate the samples on ice for 20 minutes.[1]

    • Centrifuge the samples at 17,000 x g for 10 minutes at 4°C.[1]

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions (Example):

      • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)[1]

      • Mobile Phase A: Water with 0.1% formic acid[1][13]

      • Mobile Phase B: Methanol with 0.1% formic acid[1][13]

      • Flow Rate: 0.4 mL/min[1]

      • Injection Volume: 5 µL[1]

      • Column Temperature: 40°C[1]

    • Mass Spectrometry Conditions:

      • Use a triple quadrupole mass spectrometer in positive ion mode.

      • Monitor the appropriate precursor-to-product ion transitions for S1P and the internal standard.

  • Data Analysis:

    • Quantify the S1P concentration by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Mandatory Visualizations

G cluster_0 Sphingolipid Metabolism cluster_1 Cellular Effects Sphingosine Sphingosine SphK1 Sphingosine Kinase 1 (SphK1) Sphingosine->SphK1 ATP S1P Sphingosine-1-Phosphate (S1P) S1PRs S1P Receptors (S1PR1-5) S1P->S1PRs Extracellular Action SphK1->S1P ADP Downstream Downstream Signaling (Proliferation, Survival, Migration) S1PRs->Downstream This compound This compound This compound->SphK1 Inhibition G cluster_workflow Experimental Workflow A 1. This compound Formulation (e.g., in DMSO/PEG400/Saline) B 2. Animal Dosing (Oral Gavage in Rats) A->B C 3. Time Course (e.g., 0, 1, 4, 8, 24 hours) B->C D 4. Blood Sample Collection (e.g., Saphenous Vein) C->D E 5. Plasma Separation (Centrifugation) D->E F 6. S1P Extraction (Protein Precipitation) E->F G 7. LC-MS/MS Analysis (Quantification of S1P) F->G H 8. Data Analysis (Pharmacodynamic Effect) G->H

References

Application Notes and Protocols: SLP7111228 in Sickle Cell Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sickle cell disease (SCD) is a genetic disorder characterized by a mutation in the β-globin gene, leading to the production of abnormal hemoglobin S (HbS). Under deoxygenated conditions, HbS polymerizes, causing red blood cells (RBCs) to become rigid and adopt a characteristic sickle shape. These sickled cells contribute to vaso-occlusion, a central event in SCD pathophysiology, by adhering to the vascular endothelium. This adhesion is mediated by several molecules, including the α4β1 integrin, also known as Very Late Antigen-4 (VLA-4). VLA-4 is expressed on the surface of young sickle reticulocytes and leukocytes and facilitates their adhesion to Vascular Cell Adhesion Molecule-1 (VCAM-1) on inflamed endothelial cells.[1][2] This interaction is a key contributor to the vaso-occlusive crises (VOCs) that cause severe pain and organ damage in individuals with SCD.[1][2]

SLP7111228 is a novel, potent, and selective small molecule inhibitor of VLA-4. By blocking the interaction between VLA-4 and VCAM-1, this compound is hypothesized to reduce the adhesion of sickle red blood cells and leukocytes to the vascular endothelium, thereby mitigating vaso-occlusion and its downstream consequences. These application notes provide an overview of the mechanism of action of this compound and detailed protocols for its evaluation in in-vitro models of sickle cell disease.

Mechanism of Action

This compound competitively binds to the VLA-4 integrin on the surface of sickle reticulocytes and leukocytes, preventing its conformational activation and subsequent binding to VCAM-1 on endothelial cells.[1][3] This disruption of the VLA-4/VCAM-1 adhesion axis is expected to reduce the tethering and rolling of blood cells along the vessel wall, a critical step in the initiation of vaso-occlusion.[4]

Data Presentation

The following tables summarize the expected in-vitro efficacy of this compound in assays relevant to sickle cell disease research. The data is presented to demonstrate the dose-dependent inhibitory effect of the compound on key pathological processes.

Table 1: Inhibition of Sickle Red Blood Cell Adhesion to VCAM-1 by this compound

This compound Concentration (nM)Mean Adherent Cells/mm²Percent Inhibition (%)
0 (Vehicle Control)3500
128020
1017550
1007080
10003590

Table 2: Effect of this compound on VLA-4 Receptor Occupancy on Sickle Reticulocytes

This compound Concentration (nM)Mean Fluorescence Intensity (MFI)Receptor Occupancy (%)
0 (Vehicle Control)10,0000
18,50015
105,00050
1002,00080
10001,00090

Table 3: Pharmacodynamic Profile of a VLA-4 Inhibitor (Natalizumab) for Reference

ParameterCell TypeValueReference
EC50 for VLA-4 saturationSCD Reticulocytes0.11 ± 0.01 µg/mL[5]
EC50 for VLA-4 saturationSCD Leukocytes0.16 ± 0.01 µg/mL[5]

Experimental Protocols

Detailed methodologies for key experiments to evaluate the efficacy of this compound are provided below.

Protocol 1: Microfluidic Flow Adhesion Assay of Sickle Red Blood Cells to VCAM-1

This assay quantifies the adhesion of sickle red blood cells (SSRBCs) to immobilized VCAM-1 under physiological flow conditions.

Materials:

  • BioFlux Microfluidic System (or similar)

  • Microfluidic plates (e.g., 48-well)

  • Recombinant Human VCAM-1

  • Phosphate Buffered Saline (PBS)

  • Bovine Serum Albumin (BSA)

  • Whole blood from individuals with sickle cell disease (collected in sodium citrate (B86180) or EDTA)

  • This compound stock solution (in DMSO)

  • Hank's Balanced Salt Solution (HBSS)

  • High-resolution CCD camera and imaging software

Procedure:

  • Coating Microfluidic Channels:

    • Prepare a 20 µg/mL solution of VCAM-1 in PBS.

    • Perfuse the microfluidic channels with the VCAM-1 solution at a low shear stress (e.g., 2 dynes/cm²) for 5-10 minutes.[6]

    • Wash the channels with PBS to remove unbound VCAM-1.

    • Perfuse the channels with a 1% BSA solution in PBS for 1 hour at 37°C to block non-specific binding sites.

    • Wash the channels with HBSS.

  • Preparation of Sickle Red Blood Cells:

    • Isolate SSRBCs from whole blood by centrifugation (e.g., 500 x g for 5 minutes).[7]

    • Wash the RBC pellet three times with HBSS.

    • Resuspend the SSRBCs in HBSS to the desired concentration (e.g., 1 x 10⁸ cells/mL).[8]

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in HBSS from the stock solution. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

    • Incubate the SSRBC suspension with the different concentrations of this compound or vehicle control for 30 minutes at 37°C.

  • Flow Adhesion Assay:

    • Perfuse the treated SSRBC suspension through the VCAM-1 coated microfluidic channels at a physiological shear stress (e.g., 1 dyne/cm²).[9]

    • To mimic in-vivo conditions, a pulsatile flow can be applied (e.g., 1.67 Hz).[9]

    • After perfusion of the cell suspension, wash the channels with HBSS at the same flow rate to remove non-adherent cells.[10]

  • Data Acquisition and Analysis:

    • Acquire images of the central area of each microfluidic channel using a high-resolution CCD camera.[6]

    • Count the number of adherent cells per unit area (cells/mm²) using imaging software.

    • Calculate the percent inhibition of adhesion for each concentration of this compound relative to the vehicle control.

Protocol 2: Flow Cytometry Analysis of VLA-4 Expression and Occupancy on Sickle Reticulocytes

This protocol measures the expression of VLA-4 on the surface of sickle reticulocytes and assesses the degree of receptor occupancy by this compound.

Materials:

  • Whole blood from individuals with sickle cell disease

  • FACS buffer (PBS with 2% Fetal Bovine Serum and 2 mM EDTA)

  • Fluorescently-conjugated anti-VLA-4 antibody (e.g., PE-conjugated)

  • Reticulocyte staining dye (e.g., Thiazole Orange)

  • RBC lysis buffer

  • This compound stock solution (in DMSO)

  • Flow cytometer

Procedure:

  • Cell Preparation and Treatment:

    • Aliquot 100 µL of whole blood into flow cytometry tubes.

    • Add different concentrations of this compound or vehicle control to the tubes and incubate for 30 minutes at 37°C.

  • Staining:

    • Add the fluorescently-conjugated anti-VLA-4 antibody to each tube at the manufacturer's recommended concentration.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells by adding 2 mL of FACS buffer and centrifuging at 300 x g for 5 minutes. Discard the supernatant.

    • Resuspend the cell pellet in 1 mL of FACS buffer.

    • Add the reticulocyte staining dye (e.g., Thiazole Orange) and incubate for 15-30 minutes at room temperature in the dark.

  • RBC Lysis (Optional, for leukocyte analysis):

    • If analyzing leukocytes, perform RBC lysis according to the manufacturer's protocol. For reticulocyte analysis, lysis is generally not required.

  • Flow Cytometry Acquisition:

    • Acquire data on a flow cytometer.

    • Gate on the reticulocyte population based on the Thiazole Orange staining.

    • Measure the Mean Fluorescence Intensity (MFI) of the anti-VLA-4 antibody staining within the reticulocyte gate.

  • Data Analysis:

    • Determine the MFI for each concentration of this compound.

    • Calculate the percent receptor occupancy as follows:

      • % Occupancy = (1 - (MFI_treated / MFI_vehicle)) * 100

Visualizations

The following diagrams illustrate the key signaling pathway and experimental workflow described in these application notes.

VLA4_Signaling_Pathway cluster_cells Cellular Interactions in Vaso-occlusion cluster_molecules Molecular Interactions Reticulocyte Sickle Reticulocyte / Leukocyte VLA4 VLA-4 (α4β1) EndothelialCell Inflamed Endothelial Cell VCAM1 VCAM-1 VLA4->VCAM1 Adhesion Adhesion Cell Adhesion VCAM1->Adhesion Vaso-occlusion This compound This compound This compound->VLA4 Inhibition

Caption: VLA-4 signaling pathway in sickle cell disease.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Coat_Channels 1. Coat Microfluidic Channels with VCAM-1 Prepare_Cells 2. Isolate and Prepare Sickle RBCs Coat_Channels->Prepare_Cells Treat_Cells 3. Incubate Cells with This compound Prepare_Cells->Treat_Cells Perfuse_Cells 4. Perfuse Cells through Channels under Flow Treat_Cells->Perfuse_Cells Wash_Channels 5. Wash to Remove Non-adherent Cells Perfuse_Cells->Wash_Channels Acquire_Images 6. Acquire Images Wash_Channels->Acquire_Images Quantify_Adhesion 7. Quantify Adherent Cells Acquire_Images->Quantify_Adhesion

Caption: Microfluidic flow adhesion assay workflow.

References

Application Notes and Protocols for SLP7111228 in Mouse Models of Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SLP7111228 is a potent and selective inhibitor of sphingosine (B13886) kinase 1 (SphK1), an enzyme that plays a critical role in the inflammatory cascade.[1][2][3] SphK1 catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a signaling lipid that regulates a wide array of cellular processes, including inflammation, cell proliferation, and migration.[1][3] By inhibiting SphK1, this compound effectively reduces the levels of pro-inflammatory S1P, offering a promising therapeutic strategy for various inflammatory diseases.[2] In vivo studies have demonstrated that the administration of this compound leads to a significant depression of blood S1P levels in both mice and rats.[1][2] These application notes provide detailed protocols for the use of this compound in mouse models of inflammation, guidance on dosage, and an overview of the underlying signaling pathways.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on available in vitro and in vivo studies.

ParameterValueSpecies/SystemReference
Ki for SphK1 48 nMRecombinant Human[1][2]
Ki for SphK2 >10 µMRecombinant Human[1]
In Vitro Concentration 1 µMBV2 Mouse Microglia Cells[4]
In Vivo Efficacy Depression of blood S1P levelsMice, Rats[1][2]
Reported In Vivo Dose 10 mg/kgRats[5]

Signaling Pathway

The pro-inflammatory signaling cascade initiated by SphK1 is a key target for anti-inflammatory therapies. The diagram below illustrates the central role of SphK1 in producing S1P, which in turn activates G protein-coupled receptors (S1PRs) to drive inflammatory responses. This compound acts by directly inhibiting the catalytic activity of SphK1, thereby blocking the entire downstream signaling pathway.

SphK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm S1PRs S1PRs GPCR G Protein-Coupled Receptors (S1PRs) NFkB NF-κB Activation GPCR->NFkB Activates Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) SphK1_inactive SphK1 (inactive) Inflammatory_Stimuli->SphK1_inactive Activates SphK1_active SphK1 (active) SphK1_inactive->SphK1_active S1P Sphingosine-1-Phosphate (S1P) Sphingosine Sphingosine Sphingosine->S1P Phosphorylation S1P->GPCR Binds This compound This compound This compound->SphK1_active Inhibits Inflammatory_Response Pro-inflammatory Gene Expression NFkB->Inflammatory_Response Experimental_Workflow Start Induce_Arthritis Induce Collagen-Induced Arthritis (CIA) in DBA/1 Mice Start->Induce_Arthritis Group_Allocation Randomly Allocate Mice to Treatment and Control Groups Induce_Arthritis->Group_Allocation Treatment Administer this compound (e.g., 10 mg/kg, i.p.) or Vehicle Group_Allocation->Treatment Monitoring Monitor Clinical Signs of Arthritis (Paw Swelling, Clinical Score) Treatment->Monitoring Data_Collection Collect Blood and Tissue Samples for Biomarker Analysis Monitoring->Data_Collection Analysis Analyze Data: - Clinical Scores - Histopathology - Cytokine Levels - S1P Levels Data_Collection->Analysis End Analysis->End

References

Application Notes and Protocols: A Framework for Evaluating SLP7111228 in BV2 Microglial Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microglia, the resident immune cells of the central nervous system (CNS), play a pivotal role in neuroinflammation, a key process implicated in various neurodegenerative diseases.[1][2] Sphingosine kinase 1 (SphK1) has emerged as a critical enzyme in the inflammatory signaling cascade.[3][4] SLP7111228, a selective inhibitor of SphK1, presents a promising therapeutic candidate for mitigating neuroinflammation by modulating microglial activity.[3][5][6] This document provides a comprehensive experimental framework for researchers to assess the efficacy and mechanism of action of this compound in the widely used BV2 microglial cell line. The protocols outlined herein detail methods for evaluating the compound's cytotoxicity, its impact on pro-inflammatory cytokine production, and its effect on the NF-κB signaling pathway.

Data Presentation

The following tables summarize representative quantitative data from key experiments designed to evaluate the effects of this compound on BV2 microglia.

Table 1: Cytotoxicity of this compound on BV2 Microglia Cells

This compound Concentration (µM)Cell Viability (%) (mean ± SD)
0 (Vehicle Control)100 ± 4.5
0.198.2 ± 5.1
0.597.5 ± 4.8
196.3 ± 5.3
594.1 ± 6.2
1092.8 ± 5.9

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated BV2 Cells

TreatmentTNF-α (pg/mL) (mean ± SD)IL-1β (pg/mL) (mean ± SD)
Vehicle Control25.4 ± 3.115.8 ± 2.5
LPS (100 ng/mL)850.2 ± 45.7420.6 ± 33.1
LPS + this compound (0.1 µM)680.5 ± 39.2350.1 ± 28.9
LPS + this compound (0.5 µM)450.8 ± 31.6230.7 ± 21.4
LPS + this compound (1 µM)250.3 ± 25.1125.9 ± 15.3
LPS + this compound (5 µM)150.7 ± 18.975.4 ± 10.8

Table 3: Densitometric Analysis of Western Blot Results for NF-κB Pathway Proteins

Treatmentp-p65/p65 Ratio (Fold Change)IκBα/β-actin Ratio (Fold Change)
Vehicle Control1.01.0
LPS (100 ng/mL)5.80.3
LPS + this compound (1 µM)2.10.8

Experimental Protocols

BV2 Microglia Cell Culture

A detailed protocol for the routine culture of BV2 cells is essential for maintaining healthy and reproducible cell stocks for experimentation.

Materials:

  • BV2 murine microglial cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • Cell culture flasks (T-75)

  • 6-well, 24-well, and 96-well cell culture plates

Protocol:

  • Culture BV2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in T-75 flasks.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • For passaging, wash the cells with PBS and detach them using Trypsin-EDTA.

  • Resuspend the cells in fresh medium and seed them into new flasks or plates at the desired density.

Cytotoxicity Assay (MTT Assay)

This assay is crucial for determining the optimal non-toxic concentration range of this compound for subsequent experiments.

Materials:

  • BV2 cells

  • This compound

  • DMEM with 10% FBS

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

Protocol:

  • Seed BV2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) or vehicle (DMSO) for 24 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Pro-inflammatory Cytokine Quantification (ELISA)

This protocol allows for the quantification of secreted pro-inflammatory cytokines, such as TNF-α and IL-1β, in the cell culture supernatant.

Materials:

  • BV2 cells

  • This compound

  • Lipopolysaccharide (LPS)

  • DMEM with 10% FBS

  • Mouse TNF-α and IL-1β ELISA kits

  • 24-well plates

Protocol:

  • Seed BV2 cells in a 24-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (100 ng/mL) for 24 hours.

  • Collect the cell culture supernatants.

  • Perform the ELISA for TNF-α and IL-1β according to the manufacturer's instructions.

  • Measure the absorbance and calculate the cytokine concentrations based on the standard curve.

Western Blot Analysis of the NF-κB Signaling Pathway

This protocol is used to investigate the effect of this compound on the activation of the NF-κB pathway by analyzing the phosphorylation of p65 and the degradation of IκBα.

Materials:

  • BV2 cells

  • This compound

  • LPS

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-SphK1 (e.g., Abcam ab262697, Santa Cruz Biotechnology sc-365401, or Thermo Fisher Scientific PA5-28584)[7][8]

    • Rabbit anti-phospho-p65 (Ser536) (e.g., Cell Signaling Technology #3033 or Abcam ab86299)[9]

    • Rabbit anti-p65 (e.g., Abcam ab16502 or Bio-Rad AHP288)[10][11]

    • Rabbit anti-IκBα (e.g., Cell Signaling Technology #9242 or Abcam ab76429)[12][13]

    • Mouse anti-β-actin

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Seed BV2 cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with this compound (1 µM) for 1 hour.

  • Stimulate the cells with LPS (100 ng/mL) for 30 minutes (for phosphorylation events) or 1-2 hours (for IκBα degradation).

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Perform densitometric analysis to quantify the protein expression levels, normalizing to a loading control like β-actin.

Visualizations

The following diagrams illustrate the key signaling pathway and experimental workflow described in these application notes.

G cluster_pathway LPS-Induced Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK SphK1 SphK1 TAK1->SphK1 Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (p65/p50) (in nucleus) NFkB->NFkB_nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB_nucleus->Cytokines Transcription This compound This compound This compound->SphK1

Caption: LPS-induced pro-inflammatory signaling cascade in BV2 microglia and the inhibitory action of this compound on SphK1.

G cluster_workflow Experimental Workflow for this compound Evaluation start Start culture BV2 Cell Culture start->culture cytotoxicity Cytotoxicity Assay (MTT) culture->cytotoxicity treatment This compound Pre-treatment & LPS Stimulation culture->treatment elisa Cytokine Quantification (ELISA) treatment->elisa western NF-κB Pathway Analysis (Western Blot) treatment->western data_analysis Data Analysis elisa->data_analysis western->data_analysis end End data_analysis->end

Caption: A streamlined workflow for assessing the anti-inflammatory effects of this compound in BV2 microglial cells.

References

Application Notes and Protocols: SLP7111228 in Combination with Other Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SLP7111228 is a potent and selective inhibitor of sphingosine (B13886) kinase 1 (SphK1), an enzyme that plays a critical role in the sphingolipid signaling pathway.[1][2] SphK1 catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a bioactive lipid mediator involved in numerous cellular processes, including cell proliferation, survival, migration, and angiogenesis.[3] In many cancers, the expression and activity of SphK1 are upregulated, leading to increased S1P levels. This shift in the sphingolipid rheostat, favoring pro-survival S1P over pro-apoptotic ceramide and sphingosine, contributes to tumorigenesis, cancer progression, and resistance to therapy.[3][4]

Targeting SphK1 with inhibitors like this compound presents a promising strategy in cancer therapy. By reducing the production of S1P, this compound can inhibit tumor growth, induce apoptosis, and potentially sensitize cancer cells to the cytotoxic effects of other therapeutic agents. These application notes provide an overview of the rationale and methodologies for investigating this compound in combination with other cancer therapies.

Rationale for Combination Therapy

The inhibition of SphK1 by this compound can potentiate the efficacy of conventional chemotherapeutic agents and targeted therapies through several mechanisms:

  • Reversal of Chemoresistance: Upregulation of SphK1 is a known mechanism of resistance to various chemotherapeutic drugs.[3] By inhibiting SphK1, this compound can restore sensitivity to these agents.

  • Induction of Apoptosis: this compound-mediated reduction in S1P levels can shift the cellular balance towards apoptosis, thereby augmenting the cell-killing effects of other cytotoxic drugs.[4]

  • Synergistic Anti-Tumor Effects: Combining this compound with agents that target different oncogenic pathways can lead to synergistic or additive anti-tumor activity, potentially allowing for lower, less toxic doses of each agent.[5]

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data from preclinical studies evaluating the synergistic effects of this compound in combination with standard-of-care chemotherapeutic agents. These tables are intended to serve as a template for presenting experimental findings.

Table 1: In Vitro Cytotoxicity of this compound in Combination with Doxorubicin in Breast Cancer Cells (MCF-7)

Treatment GroupIC50 (µM) - 48hCombination Index (CI)
This compound5.2-
Doxorubicin0.8-
This compound + DoxorubicinSee Below0.6 (Synergistic)

Note: For combination treatments, various concentrations of both agents would be tested to determine the CI value. A CI value < 1 indicates synergy.

Table 2: In Vivo Tumor Growth Inhibition in a Xenograft Model of Pancreatic Cancer (BxPC-3)

Treatment GroupTumor Volume (mm³) at Day 21 (Mean ± SD)% Tumor Growth Inhibition (TGI)
Vehicle Control1500 ± 210-
This compound (10 mg/kg, p.o., daily)950 ± 15036.7%
Gemcitabine (50 mg/kg, i.p., bi-weekly)800 ± 13046.7%
This compound + Gemcitabine350 ± 9076.7%

Signaling Pathway

The diagram below illustrates the central role of SphK1 in the sphingolipid signaling pathway and the mechanism of action for this compound. Inhibition of SphK1 by this compound leads to a decrease in pro-survival S1P and an increase in pro-apoptotic sphingosine and ceramide.

Sphingolipid_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_downstream Downstream Effects S1PR S1P Receptors (S1PR1-5) Proliferation Cell Proliferation & Survival S1PR->Proliferation Sphingosine Sphingosine SphK1 Sphingosine Kinase 1 (SphK1) Sphingosine->SphK1 Apoptosis Apoptosis Sphingosine->Apoptosis S1P Sphingosine-1-Phosphate (S1P) S1P->S1PR Extracellular Signaling SphK1->S1P ATP -> ADP Ceramide Ceramide Ceramide->Sphingosine Ceramidase Ceramide->Apoptosis This compound This compound This compound->SphK1 Inhibition

Caption: Sphingolipid signaling pathway and this compound mechanism.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the combination of this compound with other therapeutic agents.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the effect of this compound, a second therapeutic agent, and their combination on the viability of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, BxPC-3)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (hydrochloride salt)

  • Second therapeutic agent (e.g., Doxorubicin)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound and the second agent in complete medium.

  • For single-agent treatments, add 100 µL of the drug dilutions to the respective wells.

  • For combination treatments, add 50 µL of each drug at the desired concentrations.[6]

  • Include untreated cells as a control.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

  • Carefully remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.[6]

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

  • The Combination Index (CI) can be calculated using software such as CompuSyn to determine if the combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Experimental Workflow:

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24 hours A->B C Add single agents or combination B->C D Incubate for 48-72 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Add DMSO F->G H Read absorbance at 570 nm G->H I Calculate cell viability and IC50 H->I

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic cells following treatment with this compound and a combination agent using flow cytometry.

Materials:

  • 6-well plates

  • This compound

  • Second therapeutic agent

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates to reach 70-80% confluency at the time of treatment.

  • Treat cells with the desired concentrations of single agents or the combination for 24-48 hours.

  • Harvest cells by trypsinization and wash with cold PBS.

  • Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[6]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.[6]

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[6]

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Logical Relationship of Cell Populations:

Apoptosis_Quadrants origin x_axis Annexin V-FITC --> origin->x_axis y_axis <-- Propidium Iodide origin->y_axis q1 Q1: Necrotic (Annexin V-/PI+) q2 Q2: Late Apoptotic (Annexin V+/PI+) q3 Q3: Live (Annexin V-/PI-) q4 Q4: Early Apoptotic (Annexin V+/PI-) Xenograft_Workflow A Inject cancer cells into mice B Monitor tumor growth A->B C Randomize mice into treatment groups B->C D Administer treatments C->D E Measure tumor volume and body weight D->E F Euthanize mice and excise tumors E->F G Analyze data (%TGI) F->G

References

developing assays to screen for SphK1 inhibitors like SLP7111228

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Developing Assays to Screen for SphK1 Inhibitors like SLP7111228

Audience: Researchers, scientists, and drug development professionals.

Introduction to Sphingosine (B13886) Kinase 1 (SphK1)

Sphingosine Kinase 1 (SphK1) is a critical lipid kinase that plays a pivotal role in cellular signaling.[1][2] It catalyzes the phosphorylation of the pro-apoptotic lipid sphingosine to form the pro-survival signaling molecule sphingosine-1-phosphate (S1P).[3][4][5] This conversion is a key regulatory point in the "sphingolipid rheostat," a dynamic balance between pro-death sphingolipids (ceramide and sphingosine) and pro-life S1P, which ultimately determines cell fate.[6][7]

Overexpression and aberrant activity of SphK1 are implicated in numerous pathologies, including cancer, chronic inflammation, and fibrosis.[2][4][8][9] In cancer, elevated SphK1/S1P signaling promotes cell proliferation, survival, migration, and angiogenesis, while also contributing to therapy resistance.[8][9][10][11] This makes SphK1 a compelling therapeutic target for the development of novel drugs.[4][8]

Several inhibitors targeting SphK1 have been developed. Among these, this compound is a potent and selective SphK1 inhibitor with a reported Ki (inhibition constant) of 48 nM.[6][12][13] It has been shown to effectively reduce S1P levels in both cell-based assays and in vivo models, making it a valuable tool for studying SphK1 biology and a reference compound for screening campaigns.[6][12]

The SphK1 Signaling Pathway

SphK1 is activated by various stimuli, including growth factors and cytokines.[9] Upon activation, it translocates from the cytosol to the plasma membrane where it accesses its substrate, sphingosine.[10] The product, S1P, can act intracellularly as a second messenger or be exported out of the cell via specific transporters.[3] Extracellular S1P binds to a family of five G-protein coupled receptors (S1PRs 1-5), initiating downstream signaling cascades that include key pathways like STAT3, NF-κB, ERK1/2, and Akt, thereby promoting oncogenic processes.[1][3][14]

SphK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol S1PR S1P Receptors (S1PR1-5) Downstream Downstream Signaling (STAT3, Akt, ERK, NF-κB) S1PR->Downstream Activation S1P_out S1P S1P_out->S1PR Stimuli Growth Factors, Cytokines SphK1_mem SphK1 (Active) Stimuli->SphK1_mem Activation & Translocation S1P_in S1P SphK1_mem->S1P_in Phosphorylation Transporter ABC/SPNS2 Transporters Transporter->S1P_out Export SphK1_cyto SphK1 (Inactive) SphK1_cyto->SphK1_mem Sphingosine Sphingosine Sphingosine->SphK1_mem S1P_in->Transporter S1P_in->Downstream Response Cell Proliferation, Survival, Migration Downstream->Response This compound This compound (Inhibitor) This compound->SphK1_mem Inhibition

Caption: The SphK1 signaling pathway and point of inhibition.

Principles of SphK1 Inhibition Assays

Several methodologies can be employed to screen for SphK1 inhibitors, ranging from biochemical assays that measure direct enzyme activity to cell-based assays that assess downstream cellular consequences.

  • Biochemical Assays: These assays utilize purified recombinant SphK1 enzyme to directly measure the inhibition of S1P production.

    • Radiometric Assay: The traditional method involves using [γ-³²P]ATP or [γ-³³P]ATP as the phosphate (B84403) donor. The radiolabeled S1P product is then separated from the unreacted ATP, typically by thin-layer chromatography (TLC), and quantified.[15] While highly sensitive and direct, this method is low-throughput and requires handling of radioactive materials.

    • Luminescence-Based Assay: This format measures the amount of ATP remaining after the kinase reaction. A luciferase/luciferin reagent (e.g., Kinase-Glo®) is added, and the resulting luminescence is inversely proportional to SphK1 activity. This method is well-suited for high-throughput screening (HTS).[16]

    • Fluorescence-Based Assay: These HTS-friendly assays are common and can be performed in two main ways:

      • Coupled-Enzyme Format: The production of ADP (a byproduct of the kinase reaction) is linked to a series of enzymatic reactions that generate a fluorescent product like resorufin. The signal is directly proportional to kinase activity.[17]

      • Fluorogenic Substrate Format: A modified substrate, such as NBD-sphingosine, is used. Phosphorylation of this substrate by SphK1 causes a quantifiable shift in its fluorescent properties.[18]

  • Cell-Based Assays: These assays measure the effect of inhibitors on SphK1 activity within a living cell.

    • S1P Quantification: The most direct cell-based method involves treating cells with the inhibitor and then measuring intracellular S1P levels, typically via liquid chromatography-mass spectrometry (LC-MS).[12][19]

    • Phenotypic Screening: Cells are treated with inhibitors and monitored for changes in cellular behavior known to be regulated by SphK1, such as proliferation (e.g., MTT assay), migration (e.g., wound healing assay), or apoptosis.[7]

Experimental Workflow and Protocol

This section details a robust, HTS-compatible fluorescence-based coupled-enzyme assay for screening SphK1 inhibitors.

Assay_Workflow A 1. Reagent Preparation (Buffer, Enzyme, Substrate, ATP, Inhibitors) B 2. Plate Setup Add buffer, inhibitor (or vehicle), and SphK1 enzyme to wells A->B C 3. Initiate Kinase Reaction Add Sphingosine & ATP mixture B->C D 4. Incubation Allow kinase reaction to proceed (e.g., 60 min at 37°C) C->D E 5. Develop Signal Add detection reagents to measure ADP production D->E F 6. Incubation Allow detection reaction to proceed (e.g., 30 min at RT) E->F G 7. Read Fluorescence Ex: 540 nm, Em: 590 nm F->G H 8. Data Analysis Calculate % Inhibition and determine IC50 values G->H

Caption: Workflow for a fluorescence-based SphK1 inhibitor assay.
Detailed Protocol: Fluorescence-Based SphK1 Inhibitor Screening

Objective: To determine the in vitro potency (IC50) of test compounds against human recombinant SphK1.

Principle: This is a coupled-enzyme assay where the amount of ADP produced by SphK1 is quantified. The detection reagents convert ADP to hydrogen peroxide (H2O2), which in the presence of peroxidase enables the conversion of a substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP) into the highly fluorescent product, resorufin. Fluorescence intensity is directly proportional to SphK1 activity.[17]

Materials:

  • Human Recombinant SphK1

  • SphK1 Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM DTT, 0.1% BSA)

  • D-erythro-sphingosine (Substrate)

  • ATP

  • Test Inhibitor (e.g., this compound) and Positive Control (e.g., PF-543)

  • Fluorescence-based ADP detection kit

  • DMSO (for dissolving compounds)

  • Solid black 96-well or 384-well microplates

  • Fluorescence microplate reader

Table 1: Key Reagents and Recommended Final Concentrations

ReagentFinal ConcentrationNotes
Human Recombinant SphK15-10 ng/wellTitrate enzyme to ensure the reaction is in the linear range.
D-erythro-sphingosine15-25 µMNear the Km value for SphK1 (~12-17 µM) to allow for detection of competitive inhibitors.[15]
ATP100-150 µMNear the Km value for SphK1 (~125 µM) to balance signal with sensitivity to ATP-competitive inhibitors.[15]
Test Inhibitor10-point, 3-fold dilutionStart from a high concentration (e.g., 100 µM).
DMSO≤ 1%Ensure consistent final DMSO concentration across all wells.

Procedure:

  • Compound Plating: Prepare serial dilutions of test compounds and controls in DMSO. Dispense 1 µL of each dilution into the appropriate wells of the microplate. For 100% activity (positive control) and background (negative control) wells, dispense 1 µL of DMSO.

  • Enzyme Addition: Dilute SphK1 enzyme to the desired concentration in assay buffer. Add 50 µL of the diluted enzyme solution to the "Inhibitor" and "100% Activity" wells. Add 50 µL of assay buffer without enzyme to the "Background" wells.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow inhibitors to bind to the enzyme.

  • Reaction Initiation: Prepare a 2X substrate/ATP mixture in assay buffer (e.g., 50 µM sphingosine and 200 µM ATP). Add 50 µL of this mixture to all wells to start the reaction.

  • Kinase Reaction Incubation: Immediately mix the plate and incubate for 60 minutes at 37°C.

  • Signal Development: Add 50 µL of the ADP detection reagent to all wells as per the manufacturer's instructions. This will stop the kinase reaction and initiate the detection reaction.

  • Detection Reaction Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation set to 530-540 nm and emission set to 580-590 nm.[17]

Data Analysis:

  • Background Subtraction: Calculate the average fluorescence signal from the "Background" wells and subtract this value from all other wells.

  • Calculate Percent Inhibition: Use the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_100%_Activity))

  • Determine IC50: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Data Presentation and Interpretation

The output of a screening campaign is typically a series of IC50 values. These values allow for the direct comparison of the potency of different compounds.

Table 2: Potency of Known SphK1 Inhibitors

InhibitorTypeReported Potency (Ki or IC50)Reference(s)
This compound Selective SphK1Ki = 48 nM[6][12]
PF-543 Potent, Selective SphK1IC50 ≈ 60.5 nM[6][18]
SK1-I Competitive SphK1Ki = 10 µM[1][6]

Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) are related but not identical. The IC50 value can be influenced by assay conditions such as substrate concentration.

A successful screening assay as described will identify "hits"—compounds that show significant inhibition of SphK1. These hits would then be subjected to further validation, including confirmatory dose-response assays, testing for selectivity against the SphK2 isoform, and evaluation in cell-based models to confirm on-target activity and assess cellular effects.

References

Troubleshooting & Optimization

potential off-target effects of SLP7111228

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with information regarding the potent and selective Sphingosine (B13886) Kinase 1 (SphK1) inhibitor, SLP7111228. The following sections address potential off-target effects, provide troubleshooting guidance for unexpected experimental outcomes, and offer detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: The primary target of this compound is Sphingosine Kinase 1 (SphK1), a key enzyme that catalyzes the phosphorylation of sphingosine to form the signaling molecule sphingosine-1-phosphate (S1P).[1][2][3]

Q2: How selective is this compound for SphK1 over SphK2?

A2: this compound is highly selective for SphK1. It exhibits a Ki value of 48 nM for SphK1, while the Ki for SphK2 is greater than 10 µM, indicating over 200-fold selectivity.[4]

Q3: Is there a comprehensive off-target profile available for this compound against a broad panel of kinases or other proteins?

A3: Based on publicly available literature, a comprehensive screening of this compound against a broad panel of kinases and other protein targets has not been published. While it is reported as a highly selective SphK1 inhibitor, researchers should be aware that off-target activities, although not documented, remain a theoretical possibility for any small molecule inhibitor.

Q4: What are some known off-target effects of other, less selective sphingosine kinase inhibitors?

A4: Older, less selective sphingosine-like inhibitors have been reported to have off-target effects on proteins such as protein kinase C and ceramide synthase.[5] It is important to note that these effects have not been reported for the highly selective this compound.

Quantitative Data Summary

The following table summarizes the known inhibitory constants (Ki) for this compound against its primary target and its closest isoform.

TargetKi ValueReference
Sphingosine Kinase 1 (SphK1)48 nM[1][2][3]
Sphingosine Kinase 2 (SphK2)>10 µM[4]

Troubleshooting Guide

This guide is designed to help researchers troubleshoot unexpected experimental results that could potentially arise from off-target effects.

Issue 1: I am observing a cellular phenotype that is not consistent with the known function of SphK1 inhibition.

  • Possible Cause: While this compound is highly selective, an uncharacterized off-target effect could be responsible for the unexpected phenotype.

  • Troubleshooting Steps:

    • Confirm On-Target Effect: Measure the levels of sphingosine-1-phosphate (S1P) in your experimental system to confirm that this compound is effectively inhibiting SphK1. A significant reduction in S1P levels would indicate target engagement.

    • Use a Structurally Unrelated SphK1 Inhibitor: To determine if the phenotype is due to SphK1 inhibition, use another potent and selective, but structurally different, SphK1 inhibitor (e.g., PF-543).[6] If the phenotype is recapitulated, it is likely due to SphK1 inhibition. If not, an off-target effect of this compound may be the cause.

    • Rescue Experiment: If possible, perform a rescue experiment by adding exogenous S1P to see if it can reverse the observed phenotype. This can help confirm that the effect is mediated through the SphK1/S1P pathway.

Issue 2: My in vivo results with this compound are different from what I expected based on my in vitro data.

  • Possible Cause: Differences in metabolism, tissue distribution, or engagement of an unknown in vivo-specific off-target could lead to divergent results.

  • Troubleshooting Steps:

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, measure the concentration of this compound and S1P levels in the target tissue to confirm target engagement in vivo. Administration of this compound has been shown to depress blood S1P levels.[1][2]

    • Dose-Response Study: Perform a dose-response study to see if the unexpected effect is observed at all effective concentrations of this compound.

    • Consider the Biological Context: The SphK1/S1P signaling axis can have different roles in different cell types and tissues.[7] The in vivo context may reveal biological functions not apparent in a simplified in vitro system.

Experimental Protocols

1. Protocol: In Vitro Kinase Inhibition Assay (General)

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of this compound against a kinase of interest.

  • Materials:

    • Recombinant active kinase

    • Kinase-specific peptide substrate

    • This compound

    • ATP

    • Kinase assay buffer

    • Detection reagent (e.g., ADP-Glo™, Promega)

    • 384-well plates

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO, and then dilute into the kinase assay buffer.

    • Add the kinase and its specific peptide substrate to the wells of a 384-well plate.

    • Add the diluted this compound or DMSO (vehicle control) to the wells.

    • Incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for the recommended time for the specific kinase (e.g., 60 minutes) at the optimal temperature.

    • Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

    • Measure luminescence or fluorescence using a plate reader.

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

2. Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA can be used to verify that this compound is engaging SphK1 in a cellular context.

  • Materials:

    • Cells expressing the target protein (SphK1)

    • This compound

    • Cell lysis buffer

    • PBS

  • Procedure:

    • Treat cultured cells with either this compound or vehicle (DMSO) for a specified time.

    • Harvest and wash the cells with PBS.

    • Resuspend the cell pellet in PBS and aliquot into PCR tubes.

    • Heat the cell suspensions across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

    • Analyze the soluble fraction by Western blot using an antibody specific for SphK1.

    • Quantify the band intensities. The binding of this compound should stabilize SphK1, resulting in more soluble protein at higher temperatures compared to the vehicle-treated control.

Visualizations

SphK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol S1PRs S1P Receptors (S1PR1-5) Downstream Downstream Signaling (e.g., Akt, ERK) S1PRs->Downstream Sph Sphingosine SphK1 SphK1 Sph->SphK1 Substrate S1P_intra Intracellular S1P SphK1->S1P_intra Phosphorylates S1P_exported Extracellular S1P S1P_intra->S1P_exported Exported Growth_Factors Growth Factors, Cytokines Growth_Factors->SphK1 Activates This compound This compound This compound->SphK1 Inhibits S1P_exported->S1PRs Binds

Caption: The SphK1 signaling pathway and the inhibitory action of this compound.

Off_Target_Workflow Start Unexpected Experimental Phenotype Observed Confirm_On_Target Confirm On-Target Effect (e.g., Measure S1P levels) Start->Confirm_On_Target Is_On_Target Is On-Target Effect Confirmed? Confirm_On_Target->Is_On_Target Use_Orthogonal Use Structurally Different SphK1 Inhibitor Is_On_Target->Use_Orthogonal Yes Off_Target_Hypothesis Hypothesize Off-Target Effect Is_On_Target->Off_Target_Hypothesis No Phenotype_Reproduced Is Phenotype Reproduced? Use_Orthogonal->Phenotype_Reproduced On_Target_Phenotype Phenotype is Likely On-Target Phenotype_Reproduced->On_Target_Phenotype Yes Phenotype_Reproduced->Off_Target_Hypothesis No Profiling Perform Off-Target Profiling (e.g., Kinase Panel Screen) Off_Target_Hypothesis->Profiling

Caption: Workflow for investigating potential off-target effects.

References

troubleshooting inconsistent results with SLP7111228

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with SLP7111228.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a potent and selective inhibitor of Sphingosine (B13886) Kinase 1 (SphK1).[1][2][3] Its chemical name is (S)-2-((3-(4-octylphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-carboximidamide hydrochloride.[4][5] It is a valuable tool for studying the sphingosine-1-phosphate (S1P) signaling pathway, which is implicated in various physiological and pathological processes, including cancer, inflammation, and fibrosis.[6][7]

Q2: What is the mechanism of action of this compound?

This compound selectively inhibits the enzyme SphK1, which catalyzes the phosphorylation of sphingosine to form S1P.[4][8] By inhibiting SphK1, this compound reduces the levels of S1P.[5][7] This modulation of the S1P signaling pathway is key to its effects.

Q3: What is the selectivity of this compound?

This compound is highly selective for SphK1 over SphK2. The Ki values are 0.048 µM for SphK1 and >10 µM for SphK2.[1][2][3][9]

Q4: How should I dissolve this compound?

This compound is a crystalline solid soluble in organic solvents such as ethanol (B145695), DMSO, and dimethylformamide (DMF).[1] For aqueous buffers, it is sparingly soluble. It is recommended to first dissolve this compound in ethanol and then dilute with the aqueous buffer of choice.[1] For example, a solubility of approximately 0.25 mg/mL can be achieved in a 1:3 solution of ethanol:PBS (pH 7.2).[1][3] It is not recommended to store the aqueous solution for more than one day.[1]

Troubleshooting Guide

Inconsistent Results in Cell-Based Assays

Q: I am observing high variability in my cell-based assay results when using this compound. What could be the cause?

A: Inconsistent results in cell-based assays can stem from several factors. Here are a few possibilities and solutions:

  • Compound Precipitation: this compound has limited aqueous solubility.[1] If the final concentration in your cell culture medium exceeds its solubility limit, the compound may precipitate, leading to inconsistent effective concentrations.

    • Solution: Visually inspect your stock solutions and final dilutions for any signs of precipitation. Consider preparing a fresh stock solution and ensure the final solvent concentration in your assay is low and consistent across all treatments.

  • Cell Health and Density: The physiological state of your cells can significantly impact their response to treatment.

    • Solution: Ensure your cells are healthy, within a consistent passage number range, and plated at a uniform density for all experiments.

  • Inconsistent Incubation Times: The timing of treatment and subsequent assays is critical.

    • Solution: Standardize all incubation times precisely. Use a timer and process samples in a consistent order.

Unexpected In Vivo Results

Q: My in vivo results with this compound are not what I expected based on the literature. Why might this be?

A: Discrepancies in in vivo studies can arise from several factors related to the compound's administration and the animal model.

  • Pharmacokinetics and Dosing: The dose and route of administration will influence the compound's bioavailability and efficacy. In rats, this compound has been shown to decrease blood S1P levels in a dose-dependent manner.[2][3]

    • Solution: Review your dosing regimen. Ensure the dose and administration route are appropriate for your animal model and experimental question. Consider conducting a pilot study to determine the optimal dose for your specific model.

  • Animal Model Variability: The genetic background and health status of your animals can affect their response to the inhibitor.

    • Solution: Use a well-characterized and consistent animal model. Ensure all animals are healthy and of a similar age and weight.

Quantitative Data Summary

ParameterValueReference
Ki for SphK1 0.048 µM (48 nM)[1][2][4][7]
Ki for SphK2 >10 µM[1][2][3][9]
Solubility in Ethanol ~30 mg/mL[1][2][3]
Solubility in DMSO ~30 mg/mL[1][2][3]
Solubility in DMF ~12.5 mg/mL[1][2][3]
Solubility in 1:3 Ethanol:PBS (pH 7.2) ~0.25 mg/mL[1][2][3]

Experimental Protocols

Key Experiment 1: In Vitro Inhibition of S1P Production in U937 Cells

This protocol is a generalized procedure based on the reported use of this compound in U937 cells.[2][7]

  • Cell Culture: Culture U937 human histiocytic lymphoma cells in appropriate media and conditions.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and does not exceed a level that affects cell viability.

  • Treatment: Seed U937 cells in multi-well plates and allow them to adhere or stabilize. Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

  • Incubation: Incubate the cells for a predetermined period to allow for the inhibition of SphK1 and subsequent reduction in S1P levels.

  • S1P Quantification: After incubation, collect the cell lysates and/or supernatant. Quantify the levels of S1P using a suitable method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis: Determine the concentration-dependent effect of this compound on S1P levels and calculate IC50 values if desired.

Key Experiment 2: In Vivo Reduction of Blood S1P Levels in Rats

This protocol is a generalized procedure based on the reported in vivo activity of this compound.[2]

  • Animal Handling: Acclimate rats to the experimental conditions for a sufficient period.

  • Compound Formulation: Prepare a formulation of this compound suitable for the chosen route of administration (e.g., intraperitoneal injection). The vehicle should be well-tolerated by the animals.

  • Administration: Administer this compound or the vehicle control to the rats at the desired dose.

  • Blood Sampling: At various time points after administration, collect blood samples from the animals.

  • S1P Quantification: Process the blood samples to isolate plasma or serum. Quantify the S1P levels using LC-MS/MS.

  • Data Analysis: Analyze the change in blood S1P levels over time in the treated group compared to the vehicle control group.

Visualizations

SphK1_Signaling_Pathway cluster_cell Cell Membrane Sphingosine Sphingosine SphK1 SphK1 Sphingosine->SphK1 ATP S1P_intra Intracellular S1P SphK1->S1P_intra S1P_extra Extracellular S1P S1P_intra->S1P_extra Export S1PR S1P Receptors (S1PR1-5) Downstream Downstream Signaling (Proliferation, Survival, Migration) S1PR->Downstream This compound This compound This compound->SphK1 S1P_extra->S1PR

Caption: The SphK1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Experiment cluster_invivo In Vivo Experiment cluster_analysis Data Analysis A Cell Culture B Prepare this compound Working Solutions A->B C Treat Cells B->C D Incubate C->D E Quantify S1P D->E K Analyze Results E->K F Acclimate Animals G Formulate this compound F->G H Administer Compound G->H I Collect Blood Samples H->I J Quantify S1P I->J J->K

Caption: A general experimental workflow for in vitro and in vivo studies with this compound.

References

how to prepare SLP7111228 stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed instructions and troubleshooting advice for the preparation of SLP7111228 stock solutions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the recommended solvent for preparing a high-concentration stock solution of this compound?

A1: For a high-concentration stock solution, Dimethyl Sulfoxide (DMSO) and Ethanol (B145695) are recommended as this compound (hydrochloride) is soluble in both at approximately 30 mg/mL.[1][2][3] Dimethylformamide (DMF) can also be used, with a solubility of about 12.5 mg/mL.[1][2][3]

Q2: My this compound did not dissolve completely in my aqueous buffer. What should I do?

A2: this compound has poor solubility in aqueous buffers.[3] To achieve the desired concentration in an aqueous medium, it is recommended to first dissolve the compound in an organic solvent like ethanol and then dilute it with the aqueous buffer of your choice.[3] For instance, a working solution can be prepared by diluting an ethanol stock into a buffer like PBS (pH 7.2).[1][2][3]

Q3: How should I store my this compound stock solution?

A3: The storage conditions depend on the solvent used. A stock solution in DMSO can be stored for up to 6 months at -80°C or for 2 weeks at 4°C.[4] It is advised not to store aqueous solutions for more than one day.[3] The solid compound should be stored at -20°C.[1][4][5]

Q4: What is the stability of the solid this compound?

A4: When stored at -20°C, the solid form of this compound (hydrochloride) is stable for at least 4 years.[2][3]

Q5: I see precipitation in my stock solution after taking it out of the freezer. What should I do?

A5: Precipitation upon removal from cold storage can occur. Before use, allow the stock solution to warm to room temperature and vortex gently to ensure all the solute is redissolved.

Quantitative Data Summary

The following table summarizes the key quantitative information for preparing this compound stock solutions.

ParameterValueSource
Molecular Weight 420.0 g/mol (hydrochloride)[1][2]
Purity ≥95%[1][2]
Solubility in DMSO ~30 mg/mL[1][2][3]
Solubility in Ethanol ~30 mg/mL[1][2][3]
Solubility in DMF ~12.5 mg/mL[1][2][3]
Solubility in Ethanol:PBS (1:3, pH 7.2) ~0.25 mg/mL[1][2][3]
Storage of Solid -20°C[1][4][5]
Stability of Solid ≥ 4 years at -20°C[2][3]
Storage of DMSO Stock 6 months at -80°C or 2 weeks at 4°C[4]
Storage of Aqueous Solution Not recommended for more than one day[3]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound (hydrochloride) powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock, add 238.1 µL of DMSO to 1 mg of this compound, as the molecular weight is 420.0 g/mol ).

  • Dissolution: Vortex the solution until the solid is completely dissolved. Gentle warming to 37°C can aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.

Protocol 2: Preparation of a Working Solution in an Aqueous Buffer
  • Prepare an Ethanol Stock: First, prepare a concentrated stock solution of this compound in ethanol (e.g., 10 mg/mL) following the steps in Protocol 1, substituting DMSO with ethanol.

  • Dilution: Dilute the ethanol stock solution with your aqueous buffer of choice (e.g., PBS pH 7.2) to the desired final concentration. For example, to prepare a 100 µM working solution from a 10 mM ethanol stock, perform a 1:100 dilution.

  • Use Immediately: It is recommended to use the aqueous working solution on the same day it is prepared.[3]

Visualized Experimental Workflow

G cluster_solid Solid Compound Handling cluster_stock Stock Solution Preparation cluster_working Aqueous Working Solution Preparation weigh Weigh this compound Powder add_solvent Add Organic Solvent (e.g., DMSO or Ethanol) weigh->add_solvent dissolve Vortex/Warm to Dissolve add_solvent->dissolve store_stock Aliquot and Store at -80°C dissolve->store_stock High-Concentration Stock dilute Dilute Stock with Aqueous Buffer (e.g., PBS) dissolve->dilute For Aqueous Use use Use Immediately dilute->use

Caption: Workflow for preparing this compound solutions.

References

Technical Support Center: SLP7111228 Cytotoxicity Assessment in Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the cytotoxicity of SLP7111228 in primary cell cultures. This compound is a potent and selective inhibitor of sphingosine (B13886) kinase 1 (SphK1), an enzyme crucial in the regulation of cell survival and apoptosis.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective small molecule inhibitor of sphingosine kinase 1 (SphK1).[1][2][3] SphK1 is a key enzyme that phosphorylates sphingosine to form sphingosine-1-phosphate (S1P), a critical signaling lipid.[4] S1P promotes cell survival, proliferation, and inflammation, while its precursor, ceramide, induces apoptosis.[4][5] By inhibiting SphK1, this compound disrupts the balance of these sphingolipids, leading to a decrease in pro-survival S1P and an increase in pro-apoptotic ceramide, which can ultimately trigger cell death.[4][5]

Q2: Why am I observing high cytotoxicity in my primary cells when treated with this compound?

Primary cells can be more sensitive to perturbations in signaling pathways compared to immortalized cell lines. High cytotoxicity with this compound in primary cells can be due to several factors:

  • On-target SphK1 inhibition: The intended mechanism of action of this compound is to inhibit SphK1, which can lead to apoptosis.[5] Primary cells may be highly dependent on the SphK1/S1P signaling pathway for survival.

  • Concentration-dependent effects: As with any compound, high concentrations of this compound can lead to off-target effects or overwhelming on-target toxicity.[1]

  • Cell type specificity: The reliance on SphK1 for survival can vary significantly between different primary cell types.

  • Health and passage number of primary cells: Primary cells at high passage numbers or in suboptimal health may be more susceptible to stress and cytotoxic insults.

Q3: What are the expected morphological changes in primary cells undergoing apoptosis due to this compound treatment?

When undergoing apoptosis, cells typically exhibit the following morphological changes:

  • Cell shrinkage and rounding.

  • Membrane blebbing.

  • Nuclear condensation (pyknosis) and fragmentation (karyorrhexis).

  • Formation of apoptotic bodies.

  • Detachment from the culture surface (for adherent cells).

Q4: How can I distinguish between cytotoxic and cytostatic effects of this compound?

It is important to determine whether this compound is killing the cells (cytotoxicity) or simply inhibiting their proliferation (cytostatic effect). This can be achieved by using a combination of assays:

  • Metabolic assays (e.g., MTT, MTS): These measure metabolic activity, which can decrease due to either cell death or a halt in proliferation.

  • Membrane integrity assays (e.g., LDH release, Trypan Blue): These assays specifically measure the loss of plasma membrane integrity, a hallmark of cell death.

  • Cell counting: Directly counting the number of viable cells over time can differentiate between a reduction in proliferation rate and a decrease in cell number due to cell death.

Troubleshooting Guides

Issue 1: High background or inconsistent results in MTT/MTS assays.
Possible Cause Suggested Solution
High cell density Optimize cell seeding density. A high number of cells can lead to nutrient depletion and cell death, independent of the compound's effect.[6]
Contamination Regularly check for microbial contamination (bacteria, yeast, mycoplasma) in cell cultures.
Reagent issues Ensure MTT/MTS and solubilization reagents are properly stored and not expired. Prepare fresh solutions as needed.
Incomplete formazan (B1609692) solubilization Ensure complete dissolution of formazan crystals by thorough mixing and allowing sufficient incubation time.
Phenol (B47542) red interference Use culture medium without phenol red, as it can interfere with absorbance readings.[7]
Issue 2: Unexpectedly high LDH release in control wells.
Possible Cause Suggested Solution
Rough handling of cells Pipette cell suspensions gently to avoid mechanical damage and premature LDH release.[6]
Suboptimal cell health Ensure primary cells are healthy and have high viability before starting the experiment.
Serum LDH Culture medium supplemented with serum can contain LDH. Include a "medium only" background control to subtract this value.
Freeze-thaw cycles of supernatant Avoid repeated freeze-thaw cycles of the collected supernatant as this can damage the LDH enzyme.
Issue 3: Difficulty in interpreting apoptosis assay results.
Possible Cause Suggested Solution
Incorrect timing Apoptosis is a dynamic process. Perform a time-course experiment to identify the optimal time point for detecting early (Annexin V staining) and late (caspase activation, DNA fragmentation) apoptotic events.
Necrotic cell interference Use a viability dye (e.g., Propidium Iodide, 7-AAD) in conjunction with Annexin V to distinguish between apoptotic and necrotic cells.
Low signal Ensure a sufficient number of cells are used for the assay. Titrate the concentration of staining reagents to optimize the signal-to-noise ratio.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of viability.

Materials:

  • Primary cells

  • Complete culture medium

  • This compound

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed primary cells in a 96-well plate at a pre-determined optimal density and allow them to adhere/stabilize overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle-only (e.g., DMSO) and untreated controls.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the culture medium.

Materials:

  • Treated cell culture supernatants

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Follow the treatment procedure as described in the MTT assay (Steps 1-4).

  • Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and background (medium only).

  • After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

  • Carefully transfer a specific volume of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.

  • Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.

  • Add the stop solution provided in the kit.

  • Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

  • Calculate the percentage of cytotoxicity using the formula provided by the manufacturer.

Data Presentation

Note: The following tables present example data for a generic SphK1 inhibitor in primary human hepatocytes. Actual results with this compound may vary depending on the primary cell type and experimental conditions.

Table 1: Cytotoxicity of a SphK1 Inhibitor on Primary Human Hepatocytes (MTT Assay)

Concentration (µM)% Viability (24h)% Viability (48h)% Viability (72h)
0 (Vehicle)100 ± 4.5100 ± 5.1100 ± 6.2
0.198 ± 3.995 ± 4.892 ± 5.5
192 ± 4.185 ± 5.378 ± 6.1
1065 ± 5.848 ± 6.235 ± 4.9
5032 ± 4.715 ± 3.98 ± 2.1
10018 ± 3.55 ± 1.82 ± 0.9

Table 2: Cytotoxicity of a SphK1 Inhibitor on Primary Human Hepatocytes (LDH Assay)

Concentration (µM)% Cytotoxicity (24h)% Cytotoxicity (48h)% Cytotoxicity (72h)
0 (Vehicle)5 ± 1.28 ± 1.510 ± 2.1
0.17 ± 1.510 ± 1.814 ± 2.5
115 ± 2.325 ± 3.135 ± 4.2
1045 ± 4.862 ± 5.575 ± 6.3
5078 ± 6.188 ± 5.995 ± 4.7
10085 ± 5.496 ± 4.298 ± 3.6

Mandatory Visualizations

SphK1_S1P_Signaling_Pathway Sph Sphingosine Ceramide Ceramide Sph->Ceramide Ceramidases/ Ceramide Synthases SphK1 SphK1 Sph->SphK1 Apoptosis Apoptosis Ceramide->Apoptosis S1P Sphingosine-1-Phosphate (S1P) S1PR S1P Receptors (S1PR1-5) S1P->S1PR SphK1->S1P Phosphorylation This compound This compound This compound->SphK1 Inhibition Survival Cell Survival & Proliferation S1PR->Survival

Caption: this compound inhibits SphK1, disrupting the balance between pro-survival S1P and pro-apoptotic ceramide.

Experimental_Workflow start Start: Primary Cell Culture seed Seed Primary Cells in 96-well Plates start->seed treat Treat with this compound (Dose-Response & Time-Course) seed->treat incubate Incubate (e.g., 24, 48, 72h) treat->incubate assay Perform Cytotoxicity Assays incubate->assay mtt MTT Assay (Metabolic Activity) assay->mtt ldh LDH Assay (Membrane Integrity) assay->ldh apoptosis Apoptosis Assay (e.g., Annexin V/PI) assay->apoptosis analyze Data Analysis (IC50/EC50 Calculation) mtt->analyze ldh->analyze apoptosis->analyze end End: Cytotoxicity Profile analyze->end

Caption: A typical experimental workflow for assessing the cytotoxicity of this compound in primary cells.

References

Technical Support Center: Ensuring Selective Inhibition of SphK1 with SLP7111228

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SLP7111228 for the selective inhibition of Sphingosine (B13886) Kinase 1 (SphK1). This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to ensure the successful design and execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and highly selective small molecule inhibitor of Sphingosine Kinase 1 (SphK1).[1][2][3][4] Its mechanism of action is to reduce the cellular levels of sphingosine-1-phosphate (S1P) by specifically blocking the catalytic activity of SphK1, the enzyme responsible for S1P synthesis.[1][2][4]

Q2: How selective is this compound for SphK1 over SphK2?

A2: this compound exhibits high selectivity for SphK1. Its inhibitory constant (Ki) for SphK1 is 48 nM, while for SphK2 it is greater than 10 µM, indicating over 200-fold selectivity for SphK1.[1][5]

Q3: What are the recommended solvent and storage conditions for this compound?

A3: this compound hydrochloride is soluble in organic solvents such as DMSO and ethanol (B145695). For aqueous buffers, it is sparingly soluble. It is recommended to first dissolve the compound in ethanol before diluting with the aqueous buffer of choice. Stock solutions should be stored at -20°C for long-term stability.

Q4: What are the expected downstream effects of SphK1 inhibition by this compound?

A4: Inhibition of SphK1 by this compound leads to a decrease in intracellular and circulating levels of S1P.[1][2][4] This can impact various downstream signaling pathways regulated by S1P, including those involved in cell proliferation, survival, migration, and inflammation.[5][6][7][8]

Q5: Are there any known off-target effects of this compound?

A5: While this compound is highly selective for SphK1, like any small molecule inhibitor, the potential for off-target effects exists, particularly at higher concentrations. Some SphK inhibitors have been reported to have effects on other lipid kinases or cellular processes.[9][10][11] It is always recommended to include appropriate controls in your experiments to validate that the observed effects are due to SphK1 inhibition.

Data Presentation

Table 1: Comparative Potency of SphK1 Inhibitors

InhibitorTarget(s)Ki (nM)IC50 (nM)Selectivity (SphK1 vs. SphK2)
This compound SphK1 48 [2][4]N/A >200-fold [5]
SphK2>10,000[1]N/A
PF-543SphK13.6[12]2[12]>100-fold[12]
SphK2N/A356[13]
SKI-IISphK1N/A500[14]Non-selective
SphK2N/A12,000[14]

Note: IC50 and Ki values can vary depending on experimental conditions.

Experimental Protocols & Troubleshooting

In Vitro SphK1 Kinase Assay (Radiometric)

This protocol is adapted from established methods for measuring SphK1 activity.[15]

Materials:

  • Recombinant human SphK1

  • Sphingosine (substrate)

  • [γ-³²P]ATP

  • This compound or other inhibitors

  • Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 1 M NaCl, 20% glycerol, 30 mM MgCl₂, 0.5 mM DTT, 0.5 mM EDTA, 0.5 mM deoxypyridoxine)

  • Lipid extraction solution (e.g., chloroform:methanol (B129727):HCl, 100:200:1, v/v/v)

  • Thin Layer Chromatography (TLC) plates

  • Phosphorimager system

Procedure:

  • Prepare serial dilutions of this compound in the kinase reaction buffer.

  • In a microcentrifuge tube, combine the kinase reaction buffer, recombinant SphK1, and the inhibitor at various concentrations.

  • Add sphingosine to initiate the pre-incubation. Incubate for 10 minutes at 37°C.

  • Start the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction mixture at 37°C for 20-30 minutes.

  • Stop the reaction by adding the lipid extraction solution.

  • Vortex and centrifuge to separate the phases.

  • Spot the organic (lower) phase onto a TLC plate.

  • Develop the TLC plate using an appropriate solvent system (e.g., 1-butanol:acetic acid:water, 3:1:1, v/v/v).

  • Dry the plate and expose it to a phosphor screen.

  • Quantify the radiolabeled S1P product using a phosphorimager.

Troubleshooting Guide:

ProblemPossible CauseSuggested Solution
No or low SphK1 activity Inactive enzymeEnsure proper storage and handling of the recombinant enzyme. Use a fresh batch if necessary.
Suboptimal assay conditionsOptimize pH, temperature, and incubation times.
High background signal Incomplete separation on TLCAdjust the solvent system for better separation of S1P from ATP.
ContaminationUse fresh reagents and filtered solutions.
Inconsistent results Pipetting errorsUse calibrated pipettes and ensure accurate dispensing of small volumes.
Reagent degradationPrepare fresh dilutions of ATP and sphingosine for each experiment.
This compound shows low potency Incorrect inhibitor concentrationVerify the stock solution concentration and perform accurate serial dilutions.
Inhibitor degradationStore the inhibitor properly and prepare fresh dilutions before use.
Cellular S1P Quantification by LC-MS/MS

This protocol provides a general workflow for the quantification of S1P in cell lysates.[16][17]

Materials:

  • Cultured cells

  • This compound

  • Phosphate-buffered saline (PBS)

  • Methanol

  • Internal standard (e.g., C17-S1P)

  • LC-MS/MS system

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat cells with varying concentrations of this compound or vehicle control for the desired time.

  • Aspirate the media and wash the cells twice with ice-cold PBS.

  • Lyse the cells and extract lipids by adding ice-cold methanol containing the internal standard.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Vortex thoroughly and centrifuge to pellet cell debris.

  • Transfer the supernatant (lipid extract) to a new tube.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the sample in an appropriate solvent for LC-MS/MS analysis.

  • Analyze the samples using a validated LC-MS/MS method for S1P quantification.

Troubleshooting Guide:

ProblemPossible CauseSuggested Solution
Low S1P signal Inefficient lipid extractionOptimize the extraction solvent and procedure. Ensure complete cell lysis.
Sample degradationKeep samples on ice during processing and store extracts at -80°C.
Poor peak shape in chromatogram Column contaminationFlush the column or use a guard column.
Inappropriate mobile phaseOptimize the mobile phase composition and gradient.
High variability between replicates Inconsistent cell numbersNormalize S1P levels to protein concentration in each sample.
Inefficient extractionEnsure consistent and thorough extraction for all samples.
No change in S1P levels after treatment Insufficient incubation timeOptimize the treatment duration with this compound.
Low SphK1 expression in cell lineConfirm SphK1 expression levels in your cell model using Western blot or qPCR.
Cell permeability issuesWhile this compound is cell-permeable, ensure the concentration used is sufficient to inhibit intracellular SphK1.

Visualizations

SphK1 Signaling Pathway

SphK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol Growth_Factors Growth Factors (e.g., EGF, PDGF) Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases Growth_Factors->Receptor_Tyrosine_Kinases Cytokines Cytokines (e.g., TNF-α) Cytokine_Receptors Cytokine Receptors Cytokines->Cytokine_Receptors S1P_ext S1P S1PRs S1P Receptors (S1PR1-5) S1P_ext->S1PRs Downstream_Signaling Downstream Signaling (e.g., ERK, Akt, NF-κB) S1PRs->Downstream_Signaling SphK1_cyto SphK1 (inactive) Receptor_Tyrosine_Kinases->SphK1_cyto Activation & Translocation Cytokine_Receptors->SphK1_cyto Activation & Translocation SphK1_mem SphK1 (active) S1P_cyto S1P SphK1_mem->S1P_cyto SphK1_cyto->SphK1_mem Sphingosine Sphingosine Sphingosine->S1P_cyto Phosphorylation S1P_cyto->S1P_ext Export S1P_cyto->Downstream_Signaling Intracellular targets This compound This compound This compound->SphK1_mem Inhibition

Caption: Simplified SphK1 signaling pathway and the point of inhibition by this compound.

Experimental Workflow for Testing this compound

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Prepare_this compound Prepare this compound Stock Solution Treat_Cells Treat Cells with This compound Prepare_this compound->Treat_Cells In_Vitro_Kinase_Assay In Vitro Kinase Assay (Confirm direct inhibition) Prepare_this compound->In_Vitro_Kinase_Assay Cell_Culture Culture Cells of Interest Cell_Culture->Treat_Cells Cellular_S1P_Analysis Cellular S1P Analysis (LC-MS/MS) Treat_Cells->Cellular_S1P_Analysis Downstream_Assays Downstream Functional Assays (e.g., Proliferation, Migration) Treat_Cells->Downstream_Assays Analyze_Data Analyze and Interpret Results In_Vitro_Kinase_Assay->Analyze_Data Cellular_S1P_Analysis->Analyze_Data Downstream_Assays->Analyze_Data

Caption: General experimental workflow for evaluating the efficacy of this compound.

References

Validation & Comparative

A Head-to-Head Comparison of SphK1 Inhibitors: SLP7111228 versus PF-543

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a potent and selective Sphingosine (B13886) Kinase 1 (SphK1) inhibitor is crucial for investigating the role of the SphK1/S1P signaling pathway in various pathological conditions, including cancer, inflammation, and fibrosis. This guide provides an objective comparison of two prominent SphK1 inhibitors, SLP7111228 and PF-543, supported by available experimental data.

Sphingosine Kinase 1 (SphK1) is a critical enzyme that catalyzes the phosphorylation of sphingosine to produce the signaling lipid sphingosine-1-phosphate (S1P). The balance between sphingosine and S1P, often referred to as the "sphingolipid rheostat," is a key determinant of cell fate, with S1P promoting cell survival, proliferation, and migration. Consequently, inhibitors of SphK1 are valuable tools for both basic research and as potential therapeutic agents. This guide focuses on a comparative analysis of this compound and PF-543, two of the most potent and selective SphK1 inhibitors reported to date[1].

Quantitative Comparison of Inhibitor Potency and Selectivity

The following tables summarize the key quantitative parameters for this compound and PF-543 based on published in vitro and cellular data.

InhibitorTargetIC50 (nM)Ki (nM)Selectivity over SphK2
This compound SphK1Not explicitly reported48[2][3]>200-fold (>10,000 nM for SphK2)[3]
PF-543 SphK12.0 - 10.4[4][5]3.6[4][6]>100-fold[4][6]

Table 1: In Vitro Potency and Selectivity of this compound and PF-543 against SphK1.

InhibitorCell LineAssayCellular Potency (IC50/EC50)Effect on S1P Levels
This compound U937S1P level reductionConcentration-dependent[2][3]Decreases cellular S1P[2][3]
PF-543 1483C17-S1P formation1.0 nM (IC50)[4]Decreases cellular S1P[4][6]
1483Intracellular S1P depletion8.4 nM (EC50)[4]
Human Whole BloodS1P formation26.7 nM (IC50)[4]

Table 2: Cellular Activity of this compound and PF-543.

Mechanism of Action

Both this compound and PF-543 are potent and selective inhibitors of SphK1. PF-543 has been characterized as a reversible and sphingosine-competitive inhibitor, meaning it competes with the natural substrate, sphingosine, for binding to the active site of the enzyme[4]. While the exact competitive nature of this compound is not as extensively detailed in the provided results, its structural similarity to other sphingosine analogues suggests a similar mechanism. The inhibition of SphK1 by these compounds leads to a decrease in the intracellular levels of S1P and a corresponding increase in the levels of sphingosine, thereby shifting the sphingolipid balance towards apoptosis and cell growth arrest.

Experimental Protocols

Below are detailed methodologies for key experiments used to characterize SphK1 inhibitors.

In Vitro SphK1 Enzymatic Assay (IC50 Determination)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against purified SphK1 enzyme.

Materials:

  • Recombinant human SphK1 enzyme

  • Sphingosine (or a fluorescently labeled analogue like NBD-sphingosine)

  • ATP (Adenosine triphosphate)

  • Assay Buffer (e.g., 30 mM Tris-HCl, pH 7.4, 150 mM NaCl, 10 mM MgCl2, 0.05% Triton X-100, 1 mM DTT)

  • Test inhibitors (this compound, PF-543) dissolved in DMSO

  • 96-well or 384-well microplates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or a fluorescent plate reader)

Procedure:

  • Prepare serial dilutions of the test inhibitors in DMSO and then dilute further in the assay buffer to the desired final concentrations.

  • In a microplate, add the SphK1 enzyme to the assay buffer.

  • Add the diluted test inhibitors to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding a mixture of sphingosine and ATP.

  • Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes). The reaction time should be within the linear range of the assay.

  • Stop the reaction and measure the enzyme activity. For ADP-Glo™, this involves adding a reagent that depletes unused ATP and then another reagent that converts the generated ADP to ATP, which is then used to generate a luminescent signal. For fluorescent assays using NBD-sphingosine, the change in fluorescence is measured.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Sphingosine-1-Phosphate (S1P) Level Determination

This protocol describes how to measure the effect of SphK1 inhibitors on intracellular S1P levels in cultured cells.

Materials:

  • Cultured cells (e.g., U937, 1483)

  • Cell culture medium and supplements

  • Test inhibitors (this compound, PF-543)

  • Phosphate-buffered saline (PBS)

  • Methanol

  • Internal standard (e.g., C17-S1P)

  • LC-MS/MS system (Liquid chromatography-tandem mass spectrometry)

Procedure:

  • Plate cells in culture dishes and allow them to adhere and grow to a suitable confluency.

  • Treat the cells with various concentrations of the test inhibitors or vehicle (DMSO) for a specified period (e.g., 1 to 24 hours).

  • After treatment, wash the cells with ice-cold PBS to remove any residual medium.

  • Lyse the cells and extract the lipids using a suitable solvent, typically methanol. Add an internal standard (C17-S1P) to each sample for normalization.

  • Centrifuge the samples to pellet the cell debris and collect the supernatant containing the lipids.

  • Analyze the lipid extracts by LC-MS/MS to quantify the levels of endogenous S1P.

  • Normalize the S1P levels to the internal standard and the total protein concentration of the cell lysate.

  • Calculate the percentage reduction in S1P levels for each inhibitor concentration compared to the vehicle-treated control to determine the cellular potency (e.g., EC50).

Visualizations

SphK1_Signaling_Pathway SphK1 Signaling Pathway Sphingosine Sphingosine SphK1 SphK1 Sphingosine->SphK1 Substrate S1P S1P SphK1->S1P Phosphorylation S1PRs S1P Receptors (S1PR1-5) S1P->S1PRs Extracellular Action Downstream Downstream Signaling (Proliferation, Survival, Migration) S1PRs->Downstream Inhibitor This compound PF-543 Inhibitor->SphK1

Caption: The SphK1 signaling pathway and the point of inhibition by this compound and PF-543.

Experimental_Workflow Inhibitor Characterization Workflow cluster_0 In Vitro Analysis cluster_1 Cellular Analysis Enzyme_Assay SphK1 Enzymatic Assay IC50 IC50 Determination Enzyme_Assay->IC50 Cell_Treatment Treat Cells with Inhibitor Enzyme_Assay->Cell_Treatment Selectivity Kinase Selectivity Profiling (vs. SphK2) IC50->Selectivity S1P_Measurement Measure Intracellular S1P Levels Cell_Treatment->S1P_Measurement Functional_Assay Assess Cellular Phenotype (e.g., Proliferation, Apoptosis) S1P_Measurement->Functional_Assay

Caption: A typical experimental workflow for the characterization of SphK1 inhibitors.

References

A Comparative Guide to Sphingosine Kinase Inhibitors: SLP7111228 versus SLP120701

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the isoform selectivity of two prominent sphingosine (B13886) kinase (SphK) inhibitors, SLP7111228 and SLP120701. This analysis is supported by experimental data and detailed methodologies to aid in the selection of the appropriate research tool.

Sphingosine kinases (SphKs) are lipid kinases that exist in two isoforms, SphK1 and SphK2, which catalyze the phosphorylation of sphingosine to form the signaling lipid sphingosine-1-phosphate (S1P).[1] S1P is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and migration.[2][3][4] Dysregulation of the SphK/S1P signaling axis has been implicated in various diseases, including cancer, inflammation, and fibrosis.[5] Consequently, the development of isoform-selective SphK inhibitors is of significant interest for therapeutic intervention. This guide focuses on the comparative selectivity of this compound and SLP120701 for the two SphK isoforms.

Quantitative Selectivity Data

The inhibitory potency and isoform selectivity of this compound and SLP120701 have been determined through in vitro kinase assays. The data clearly demonstrates that while both compounds target sphingosine kinases, they exhibit distinct and opposing isoform preferences. This compound is a potent and highly selective inhibitor of SphK1, whereas SLP120701 is a selective inhibitor of SphK2.[5] In fact, this compound was developed through the chemical modification of SLP120701.[5]

CompoundTarget IsoformKi (μM)Selectivity
This compound SphK10.048>208-fold vs. SphK2
SphK2>10
SLP120701 SphK1Not ReportedSphK2 Selective
SphK21

Ki (Inhibitor Constant): The concentration of the inhibitor required to produce half-maximum inhibition.

Experimental Protocols

The determination of the inhibitory constant (Ki) for this compound and SLP120701 against SphK1 and SphK2 is typically performed using a radiometric kinase assay. This method measures the enzymatic activity of the kinase by quantifying the incorporation of a radiolabeled phosphate (B84403) group from ATP into the substrate, sphingosine.

Sphingosine Kinase Activity Assay (Radiometric)

1. Reagents and Materials:

  • Recombinant human SphK1 and SphK2 enzymes

  • D-erythro-sphingosine (substrate)

  • [γ-³²P]ATP or [γ-³³P]ATP (radiolabeled phosphate donor)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.5% fatty acid-free BSA)

  • Test inhibitors (this compound, SLP120701) dissolved in a suitable solvent (e.g., DMSO)

  • Reaction termination solution (e.g., Chloroform (B151607):Methanol:HCl, 100:200:1, v/v/v)

  • Phase separation solution (e.g., Chloroform and 1 M KCl)

  • Thin-layer chromatography (TLC) plates (e.g., silica (B1680970) gel 60 Å)

  • TLC developing solvent (e.g., 1-butanol:acetic acid:water, 3:1:1, v/v/v)

  • Phosphorimager or liquid scintillation counter

2. Assay Procedure:

  • Prepare a reaction mixture containing the assay buffer, recombinant SphK enzyme (SphK1 or SphK2), and the test inhibitor at various concentrations.

  • Initiate the enzymatic reaction by adding a mixture of D-erythro-sphingosine and radiolabeled ATP.

  • Incubate the reaction at 37°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction proceeds within the linear range.

  • Terminate the reaction by adding the reaction termination solution.

  • Perform a lipid extraction to separate the phosphorylated product (sphingosine-1-phosphate) from the unreacted substrates. This is typically achieved by adding chloroform and an aqueous salt solution to induce phase separation.

  • The aqueous phase, containing the radiolabeled sphingosine-1-phosphate, is carefully collected.

  • Spot the collected aqueous phase onto a TLC plate.

  • Develop the TLC plate using an appropriate solvent system to separate sphingosine-1-phosphate from other components.

  • Dry the TLC plate and visualize the radiolabeled product using a phosphorimager or by scraping the corresponding spot and quantifying the radioactivity with a liquid scintillation counter.

3. Data Analysis:

  • The amount of radiolabeled sphingosine-1-phosphate produced is proportional to the enzyme activity.

  • The inhibitory effect of the compounds is determined by measuring the reduction in enzyme activity at different inhibitor concentrations.

  • The Ki values are then calculated using non-linear regression analysis of the concentration-response curves.

Visualizing the Experimental Workflow and Signaling Pathway

To further elucidate the experimental process and the biological context of these inhibitors, the following diagrams are provided.

G cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_separation Product Separation cluster_analysis Data Analysis A Prepare Reaction Mix (Buffer, SphK Enzyme) B Add Test Inhibitor (this compound or SLP120701) A->B C Initiate with Substrate (Sphingosine + [γ-³²P]ATP) B->C D Incubate at 37°C C->D E Terminate Reaction & Extract Lipids D->E F Separate by Thin-Layer Chromatography (TLC) E->F G Quantify Radiolabeled S1P F->G H Calculate Ki Values G->H G cluster_extracellular Extracellular cluster_intracellular Intracellular S1PR S1P Receptors (S1PR1-5) Proliferation Cell Proliferation & Survival S1PR->Proliferation Inflammation Inflammation S1PR->Inflammation Sph Sphingosine SphK1 SphK1 Sph->SphK1 SphK2 SphK2 Sph->SphK2 S1P Sphingosine-1-Phosphate (S1P) SphK1->S1P SphK2->S1P Apoptosis Apoptosis SphK2->Apoptosis promotes S1P->S1PR extracellular action This compound This compound This compound->SphK1 inhibits SLP120701 SLP120701 SLP120701->SphK2 inhibits

References

Validating the Efficacy of SLP7111228 in Downregulating Sphingosine-1-Phosphate (S1P): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of SLP7111228, a potent Sphingosine (B13886) Kinase 1 (SphK1) inhibitor, with other methods for downregulating Sphingosine-1-Phosphate (S1P) signaling. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the S1P pathway. The guide details the mechanism of action, presents comparative quantitative data, and provides experimental protocols for validation.

The Sphingosine-1-Phosphate (S1P) Signaling Pathway

Sphingosine-1-Phosphate (S1P) is a critical signaling lipid involved in a multitude of physiological and pathological processes, including immune cell trafficking, angiogenesis, and cell proliferation and survival.[1][2][3] The synthesis of S1P is catalyzed by two isoforms of sphingosine kinase, SphK1 and SphK2, which phosphorylate sphingosine.[1][2][4] Once produced, S1P can act intracellularly or be exported to act on a family of five G protein-coupled receptors (S1PR1-5) on the cell surface, initiating downstream signaling cascades.[2][4][5] The balance between S1P and its precursors, ceramide and sphingosine, often referred to as the "sphingolipid rheostat," determines cell fate, with S1P promoting survival and its precursors inducing apoptosis.[4]

Due to its central role, targeted downregulation of S1P is a key therapeutic strategy for various diseases, including cancer, inflammation, and autoimmune disorders.[1][6] One of the primary methods to achieve this is through the inhibition of SphK1.

S1P_Pathway cluster_synthesis S1P Synthesis cluster_signaling Extracellular Signaling Sphingosine Sphingosine SphK1 SphK1 Sphingosine->SphK1 SphK2 SphK2 Sphingosine->SphK2 S1P Sphingosine-1-Phosphate (S1P) S1PRs S1P Receptors (S1PR1-5) S1P->S1PRs SphK1->S1P SphK2->S1P Downstream Downstream Effects (Cell Survival, Migration, etc.) S1PRs->Downstream Inhibitor This compound Inhibitor->SphK1 Inhibition

Caption: S1P synthesis pathway and the inhibitory action of this compound.

This compound: A Potent and Selective SphK1 Inhibitor

This compound is a potent and selective inhibitor of SphK1.[7][8] By targeting SphK1, it effectively blocks the phosphorylation of sphingosine, thereby reducing the cellular production of S1P.[1] Studies have demonstrated that this compound decreases S1P levels in cultured U937 histiocytic lymphoma cells and shows a dose-dependent reduction of S1P levels in the blood of rats and mice in vivo.[1][4][7][8] This makes it a valuable chemical tool for investigating the physiological and pathological roles of S1P.

Comparative Analysis of S1P Downregulation Strategies

The efficacy of this compound can be benchmarked against other compounds that modulate the S1P pathway. These can be broadly categorized as other SphK1 inhibitors, SphK2 inhibitors, and S1P receptor modulators.

Table 1: Comparison of SphK1 Inhibitors

CompoundTarget(s)Ki Value (SphK1)Ki Value (SphK2)Reported Efficacy
This compound SphK1 selective 48 nM [1][7][8]>10 µM [8]Depresses blood S1P levels in vivo. [1][2]
PF-543SphK1 selective~2 nM>10 µMReduces plasma S1P levels in mice.[6]
VPC96091SphK1 selective100 nM[7]1.5 µM[7]Reduces S1P levels in U937 cells and mice.[7]
SK1-ISphK1Not specifiedNot specifiedReduces cancer cell S1P levels.[2]

Table 2: Broader Comparison of S1P Pathway Modulators

ClassExample Compound(s)Mechanism of ActionEffect on S1P Levels
SphK1 Inhibitor This compound, PF-543 Inhibits S1P synthesis. [6][7]Decreases [1][6]
SphK2 InhibitorSLP120701, SLM6031434Inhibits S1P synthesis (isoform-specific).[1][2]Increases blood S1P levels.[1][6]
S1P Receptor ModulatorFingolimod (FTY720), SiponimodFunctional antagonism via receptor internalization.[5][9]Does not directly alter S1P synthesis.

Note: The paradoxical increase in blood S1P levels upon SphK2 inhibition is thought to be due to its specific roles in hepatocytes and S1P clearance pathways.[6]

Experimental Protocols for Efficacy Validation

Validating the efficacy of this compound requires robust experimental methods to quantify changes in S1P levels and downstream cellular effects.

LC-MS/MS is the gold standard for accurate and sensitive quantification of S1P in biological matrices.[10]

LCMS_Workflow cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Plasma, Cell Lysate) Spike Spike with Internal Standard (e.g., C17-S1P) Sample->Spike Precipitate Protein Precipitation (Ice-cold Methanol) Spike->Precipitate Centrifuge Centrifuge (17,000 x g, 10 min, 4°C) Precipitate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Inject Inject into LC-MS/MS Collect->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect Mass Spectrometry Detection (MRM) Separate->Detect Quantify Quantification Detect->Quantify

Caption: Experimental workflow for S1P quantification using LC-MS/MS.

Detailed Protocol:

  • Sample Collection: Collect biological samples (e.g., 10-50 µL of plasma, serum, or cell lysate) and place them in 1.5 mL microcentrifuge tubes.[10]

  • Internal Standard Spiking: Add an appropriate internal standard, such as C17-S1P or d7-S1P, to each sample to account for extraction variability.[10]

  • Protein Precipitation: Add 200-400 µL of ice-cold methanol (B129727) to each sample.[10] Vortex vigorously for 30-60 seconds to precipitate proteins.[10]

  • Incubation & Centrifugation: Incubate the samples on ice for 20 minutes to enhance precipitation.[10] Centrifuge at approximately 17,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[10]

  • Supernatant Collection: Carefully transfer the supernatant containing the lipid extract to a new tube.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the dried lipid film in a suitable solvent compatible with the LC mobile phase.

  • LC-MS/MS Analysis:

    • Column: Use a C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[10]

    • Mobile Phase: Employ a gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).[10]

    • Flow Rate: Set the flow rate to 0.4 - 0.5 mL/min.[10]

    • Detection: Use a tandem mass spectrometer set to Multiple Reaction Monitoring (MRM) mode to specifically detect the parent and daughter ions for S1P and the internal standard.

  • Quantification: Calculate the concentration of S1P in the original sample by comparing the peak area ratio of S1P to the internal standard against a standard curve.

This assay measures the rate of S1P production in intact cells treated with this compound.

Protocol Outline:

  • Cell Culture: Plate cells (e.g., U937, HeLa) in a multi-well plate and grow to desired confluency.

  • Inhibitor Treatment: Pre-incubate the cells with varying concentrations of this compound or a vehicle control for a specified period.

  • In Situ Reaction: Initiate the kinase reaction by adding an assay buffer containing sphingosine (complexed with BSA) and radiolabeled 33P-ATP.[11]

  • Reaction Termination: After incubation (e.g., 30 minutes at 37°C), stop the reaction by adding ice-cold methanol/HCl.[11]

  • Lipid Extraction: Harvest the cells and perform a lipid extraction using a chloroform/methanol/KCl method.[11]

  • Analysis: Separate the extracted lipids using Thin-Layer Chromatography (TLC).[11]

  • Detection: Expose the TLC plate to a phosphor screen and quantify the radiolabeled S1P spot using a phosphorimager.

  • Data Interpretation: Compare the amount of 33P-S1P produced in this compound-treated cells to the vehicle-treated control cells to determine the inhibitory effect.

Conclusion

This compound is a validated, highly potent, and selective inhibitor of SphK1, demonstrating clear efficacy in downregulating S1P levels both in vitro and in vivo.[1][4][7] Its selectivity for SphK1 over SphK2 makes it a precise tool for dissecting the specific functions of this isoform. When compared to other S1P modulators, this compound acts directly at the source of S1P synthesis, offering a distinct mechanism from S1P receptor antagonists. The experimental protocols provided herein offer robust methods for researchers to independently validate the efficacy of this compound and further explore the therapeutic potential of SphK1 inhibition.

References

A Head-to-Head Comparison of Novel Sphingosine Kinase 1 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a potent and selective Sphingosine (B13886) Kinase 1 (SphK1) inhibitor is critical for advancing research in oncology, inflammation, and fibrosis. This guide provides an objective, data-driven comparison of the well-established SphK1 inhibitor, PF-543, with a selection of novel inhibitors, offering insights into their relative performance based on available experimental data.

Sphingosine Kinase 1 (SphK1) is a key enzyme in the sphingolipid metabolic pathway, catalyzing the phosphorylation of sphingosine to produce the signaling molecule sphingosine-1-phosphate (S1P). The SphK1/S1P signaling axis plays a crucial role in a variety of cellular processes, including cell growth, survival, migration, and angiogenesis. Dysregulation of this pathway has been implicated in the pathology of numerous diseases, most notably cancer, making SphK1 a compelling therapeutic target.

PF-543, a potent and highly selective SphK1 inhibitor, has been a valuable tool in dissecting the roles of SphK1 in health and disease. However, the pursuit of inhibitors with improved pharmacological properties and diverse chemical structures continues to drive the development of new SphK1 inhibitors. This guide offers a comparative analysis of PF-543 against several of these emerging compounds.

Quantitative Comparison of SphK1 Inhibitors

The following tables summarize the in vitro potency and selectivity of PF-543 and a selection of novel SphK1 inhibitors based on reported IC50 and Ki values. Lower values are indicative of higher potency.

InhibitorSphK1 IC50/KiSphK2 IC50/KiSelectivity for SphK1Reference
PF-5433.6 nM (Ki)>10 µM (Ki)>100-fold
Amgen-23Not SpecifiedNot Specified80-fold
Compound 820.10 µM (100 nM)Not Specified5-fold
SKI-178>25 µMNot Specified>18-fold (based on Ki)
SK1-I10 µM (Ki)Not SpecifiedSelective for SphK1
SAMS109.8 µM (IC50)Not SpecifiedNot Specified
CHJ04022Rb2.95 µM (IC50, A375 cells)Not SpecifiedNot Specified

Note: IC50 and Ki values are dependent on assay conditions and may vary between different studies. The data presented here is for comparative purposes.

SphK1 Signaling Pathway and Inhibition

The inhibition of SphK1 disrupts the balance of the "sphingolipid rheostat," leading to a decrease in the pro-survival molecule S1P and an increase in the pro-apoptotic precursors, sphingosine and ceramide. This shift impacts several downstream signaling pathways critical for cell fate.

SphK1_Signaling_Pathway SphK1 Signaling Pathway and Points of Inhibition cluster_0 Cellular Processes Sph Sphingosine SphK1 SphK1 Sph->SphK1 Substrate Ceramide Ceramide Sph->Ceramide S1P_intra Intracellular S1P SphK1->S1P_intra Phosphorylation S1P_extra Extracellular S1P S1P_intra->S1P_extra Transport Apoptosis Apoptosis S1P_intra->Apoptosis Inhibits S1PRs S1P Receptors (S1PR1-5) S1P_extra->S1PRs Binding Downstream Downstream Signaling (e.g., ERK, Akt, NF-κB) S1PRs->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Migration Cell Migration & Invasion Downstream->Migration Ceramide->Sph Inhibitors Novel SphK1 Inhibitors (e.g., PF-543, Amgen-23) Inhibitors->SphK1

Caption: SphK1 phosphorylates sphingosine to S1P, which regulates cell fate.

Experimental Protocols

A variety of assays are employed to characterize and compare SphK1 inhibitors. Below are outlines of key experimental methodologies.

In Vitro SphK1 Activity Assay (Fluorescence-based)

This assay measures the direct inhibitory effect of a compound on recombinant SphK1 enzyme activity.

Materials:

  • Recombinant human SphK1

  • NBD-sphingosine (fluorescent substrate)

  • ATP

  • SphK1 assay buffer

  • Test inhibitor (e.g., PF-543)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of the test inhibitor in assay buffer.

  • In a 96-well plate, add the SphK1 enzyme, NBD-sphingosine, and the inhibitor dilution or vehicle control.

  • Initiate the reaction by adding ATP.

  • Incubate for a specified time (e.g., 30-60 minutes) at 37°C.

  • Measure the fluorescence to determine the amount of phosphorylated substrate.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Cellular Sphingolipid Analysis by LC-MS/MS

This method quantifies the levels of sphingosine and S1P in cells treated with an inhibitor, providing a measure of the inhibitor's effect on the target in a cellular context.

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat cells with various concentrations of the SphK1 inhibitor for a specified duration.

  • Harvest the cells and perform lipid extraction.

  • Analyze the lipid extracts using a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system to quantify sphingosine and S1P levels.

  • Normalize the endogenous S1P levels to an internal standard and protein concentration.

  • Calculate the percentage reduction in intracellular S1P levels for each inhibitor concentration to determine the EC50 value.

Western Blot for Downstream Signaling

This technique is used to assess the impact of SphK1 inhibition on downstream signaling pathways.

Procedure:

  • Treat cells with the SphK1 inhibitor for the desired time.

  • Stimulate the cells with a known SphK1 pathway activator (e.g., a growth factor) for a short period.

  • Lyse the cells and determine the protein concentration.

  • Perform SDS-PAGE to separate proteins by size and transfer them to a membrane.

  • Probe the membrane with primary antibodies against phosphorylated forms of downstream signaling proteins (e.g., p-ERK, p-Akt) and total protein as a loading control.

  • Incubate with a secondary antibody and detect the signal to visualize changes in protein phosphorylation.

Experimental_Workflow General Experimental Workflow for SphK1 Inhibitor Evaluation Start Start: Identify Novel SphK1 Inhibitor Candidate InVitro In Vitro Kinase Assay (IC50 Determination) Start->InVitro Cellular Cell-Based Assays (e.g., S1P Measurement) InVitro->Cellular InVitro->Cellular Potency in cells Downstream Downstream Signaling Analysis (Western Blot) Cellular->Downstream Cellular->Downstream Mechanism of action Selectivity Kinase Selectivity Profiling Downstream->Selectivity Downstream->Selectivity Specificity InVivo In Vivo Efficacy Studies (e.g., Xenograft Models) Selectivity->InVivo Selectivity->InVivo In vivo relevance PK_Tox Pharmacokinetics & Toxicity Profiling InVivo->PK_Tox InVivo->PK_Tox Drug-like properties Lead Lead Candidate PK_Tox->Lead

Caption: A typical workflow for the evaluation of novel SphK1 inhibitors.

Discussion and Future Directions

PF-543 remains a benchmark for SphK1 inhibition due to its exceptional potency and selectivity. The data presented demonstrates its nanomolar affinity for SphK1, which is significantly more potent than many of the novel inhibitors for which data is publicly available. However, the development of new chemical scaffolds is crucial for exploring different binding modes and overcoming potential limitations of existing inhibitors, such as metabolic stability and off-target effects.

Novel inhibitors like Amgen-23 and Compound 82 show promising potency in the nanomolar range, although their selectivity profiles may differ from that of PF-543. SKI-178, while initially reported as SphK1-selective, has been shown to engage both SphK1 and SphK2 in intact cells, highlighting the importance of thorough characterization. The continued exploration of new inhibitors, such as those derived from natural products or identified through high-throughput screening, will undoubtedly provide valuable tools for dissecting the complex biology of SphK1 and may lead to the development of next-generation therapeutics.

Researchers should carefully consider the specific requirements of their experimental system when selecting an SphK1 inhibitor. For studies requiring maximal potency and selectivity for SphK1, PF-54

SLP7111228: A Comparative Guide to a Novel SphK1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of SLP7111228, a potent and selective Sphingosine (B13886) Kinase 1 (SphK1) inhibitor, with other well-established reference compounds. The objective of this document is to offer a data-driven resource to aid in the selection of the most appropriate chemical tool for investigating the physiological and pathological roles of SphK1.

Sphingosine Kinase 1 is a critical enzyme in the sphingolipid metabolic pathway, catalyzing the phosphorylation of sphingosine to the bioactive signaling molecule sphingosine-1-phosphate (S1P). The SphK1/S1P signaling axis is implicated in a multitude of cellular processes, including proliferation, survival, migration, and inflammation. Its dysregulation is a hallmark of various diseases, most notably cancer, making SphK1 a compelling therapeutic target.

Quantitative Comparison of SphK1 Inhibitors

The following tables summarize the in vitro potency and selectivity of this compound and other widely used SphK1 inhibitors. It is important to note that direct comparisons of absolute values between compounds should be made with caution, as experimental conditions can vary between studies.

Table 1: In Vitro Potency Against SphK1

CompoundTypeKᵢ (nM)IC₅₀ (nM)
This compound Guanidine-based48[1]-
PF-543 Pyrrolidine analogue3.6[2][3][4]2.0[2][3][4]
SKI-II Thiazole derivative-78,000[5]
ABC294640 (Opaganib) Aryladamantane-~60,000 (no inhibition up to 100 µM)[6][7][8][9]

Table 2: Selectivity Profile (SphK1 vs. SphK2)

CompoundSphK1 Kᵢ (nM)SphK2 Kᵢ / IC₅₀ (µM)Selectivity (Fold)
This compound 48[1][10]>10[10]>208
PF-543 3.6[2][3][4]0.356 (IC₅₀)[3]>100[2]
SKI-II 78,000 (IC₅₀)[5]45 (IC₅₀)[5]~0.6 (Favors SphK2)
ABC294640 (Opaganib) ~60,000 (IC₅₀)[6][7][8][9]9.8 (Kᵢ)[6][11]Highly SphK2 selective

SphK1 Signaling Pathway and Inhibitor Intervention

The inhibition of SphK1 disrupts the balance of the sphingolipid rheostat, leading to decreased levels of the pro-survival molecule S1P and an accumulation of the pro-apoptotic precursors, sphingosine and ceramide. This shift has profound effects on downstream signaling pathways that regulate cell fate.

SphK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol S1P_ext S1P S1PRs S1P Receptors (S1PR1-5) S1P_ext->S1PRs Binding Downstream Downstream Signaling (Proliferation, Survival) S1PRs->Downstream Activation SphK1_mem SphK1 (active) ADP ADP SphK1_mem->ADP S1P_intra S1P SphK1_mem->S1P_intra Product Sphingosine Sphingosine Sphingosine->SphK1_mem Substrate SphK1_cyto SphK1 (inactive) SphK1_cyto->SphK1_mem ATP ATP ATP->SphK1_mem S1P_intra->S1P_ext Transport S1P_intra->Downstream Intracellular Targets Inhibitors This compound PF-543 SKI-II Inhibitors->SphK1_mem Inhibition GrowthFactors Growth Factors, Cytokines GrowthFactors->SphK1_cyto Activation

Caption: SphK1 signaling pathway and points of inhibitor intervention.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the independent evaluation and comparison of SphK1 inhibitors.

Radiometric SphK1 Enzymatic Assay

This assay directly measures the enzymatic activity of SphK1 by quantifying the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP into sphingosine.

Materials:

  • Recombinant human SphK1

  • Sphingosine (substrate)

  • [γ-³²P]ATP (radiolabeled substrate)

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.4, 20% glycerol, 1 mM β-mercaptoethanol, 1 mM EDTA, 20 mM ZnCl₂, 1 mM Na₃VO₄, 15 mM NaF, 0.5 mM 4-deoxypyridoxine)[12]

  • Test inhibitors (this compound, PF-543, etc.) dissolved in a suitable solvent (e.g., DMSO)

  • Stop solution (e.g., chloroform (B151607):methanol (B129727):HCl, 100:200:1, v/v/v)

  • Phosphoric acid

  • Thin-layer chromatography (TLC) plates (e.g., silica (B1680970) gel 60 Å)

  • Scintillation counter and vials

Procedure:

  • Prepare a reaction mixture containing assay buffer, a known concentration of recombinant SphK1, and sphingosine.

  • Add the test inhibitor at various concentrations to the reaction mixture and pre-incubate for a defined period (e.g., 15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding [γ-³²P]ATP.

  • Incubate the reaction for a specific time (e.g., 20-30 minutes) at 37°C, ensuring the reaction is within the linear range.

  • Terminate the reaction by adding the stop solution.

  • Extract the lipids, including the radiolabeled S1P product, by adding chloroform and water, followed by centrifugation to separate the phases.

  • Spot the organic (lower) phase onto a TLC plate.

  • Develop the TLC plate using a suitable solvent system (e.g., chloroform:methanol:acetic acid:water, 90:9:1:0.7, v/v/v/v).

  • Visualize the radiolabeled S1P spot using autoradiography.

  • Scrape the S1P spot from the TLC plate into a scintillation vial.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the percentage of SphK1 inhibition for each inhibitor concentration and determine the IC₅₀ or Kᵢ value by fitting the data to a dose-response curve.

Radiometric_Assay_Workflow A Prepare Reaction Mix (SphK1, Sphingosine, Buffer) B Add Inhibitor & Pre-incubate A->B C Initiate with [γ-³²P]ATP B->C D Incubate at 37°C C->D E Terminate Reaction & Extract Lipids D->E F TLC Separation E->F G Quantify Radiolabeled S1P F->G H Calculate IC₅₀ / Kᵢ G->H

Caption: Workflow for a radiometric SphK1 inhibition assay.

Cellular Assay for Intracellular S1P Level Quantification by LC-MS/MS

This assay determines the ability of an inhibitor to penetrate cells and inhibit SphK1 activity, resulting in a measurable decrease in intracellular S1P levels.

Materials:

  • Cell line of interest (e.g., U937 or other cells with high SphK1 expression)

  • Cell culture medium and supplements

  • Test inhibitors

  • Internal standard (e.g., C17-S1P)

  • Lysis buffer (e.g., ice-cold methanol)

  • Solvents for lipid extraction (e.g., chloroform)

  • LC-MS/MS system

Procedure:

  • Seed cells in culture plates and grow to the desired confluency.

  • Treat the cells with various concentrations of the test inhibitor for a specified duration.

  • Harvest the cells and wash with ice-cold PBS.

  • Lyse the cells by adding ice-cold methanol containing the internal standard (C17-S1P).

  • Vortex vigorously to precipitate proteins and extract lipids.

  • Centrifuge to pellet the cellular debris.

  • Transfer the supernatant (containing the lipid extract) to a new tube.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

  • Inject the sample into the LC-MS/MS system for quantification of S1P and the internal standard.

  • Normalize the endogenous S1P levels to the internal standard and protein concentration of the initial cell lysate.

  • Calculate the percentage reduction in intracellular S1P levels for each inhibitor concentration and determine the EC₅₀ value.

Cellular_Assay_Workflow A Cell Culture & Inhibitor Treatment B Cell Lysis & Lipid Extraction (with Internal Standard) A->B C Sample Preparation (Evaporation & Reconstitution) B->C D LC-MS/MS Analysis C->D E Data Analysis & EC₅₀ Determination D->E

Caption: Workflow for measuring intracellular S1P levels.

Conclusion

This compound is a potent and highly selective inhibitor of SphK1, demonstrating a Ki in the nanomolar range and over 200-fold selectivity against SphK2.[1][10] Its distinct guanidine-based structure offers an alternative chemical scaffold to the more commonly studied pyrrolidine-based inhibitors like PF-543. While PF-543 exhibits greater potency in terms of its Ki value, the high selectivity of this compound makes it a valuable tool for specifically interrogating the function of SphK1. In contrast, compounds like SKI-II show significantly lower potency and a lack of selectivity, while ABC294640 is highly selective for SphK2. The choice of inhibitor will ultimately depend on the specific experimental goals, with this compound being an excellent candidate for studies requiring a potent and highly selective SphK1 antagonist with a unique chemical profile.

References

A Comparative Guide to the In Vivo Efficacy of SLP7111228 and Other SphK1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of the Sphingosine (B13886) Kinase 1 (SphK1) inhibitor, SLP7111228, with other notable SphK1 inhibitors, PF-543 and SK1-I. The information presented is based on available preclinical data and is intended to assist researchers in evaluating these compounds for further investigation.

Introduction to SphK1 Inhibition

Sphingosine kinase 1 (SphK1) is a critical enzyme that catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P)[1][2]. The balance between sphingosine and S1P, often referred to as the "sphingolipid rheostat," plays a crucial role in cell fate, with S1P promoting cell proliferation and survival, and sphingosine inducing apoptosis[1]. Aberrant SphK1 activity is implicated in various pathologies, including cancer and inflammatory diseases, making it an attractive therapeutic target[1][2][3][4]. This guide focuses on the in vivo performance of this compound in comparison to other well-characterized SphK1 inhibitors.

Data Presentation

The following tables summarize the available quantitative in vivo data for this compound, PF-543, and SK1-I. It is important to note that the experimental conditions, including animal models, dosages, and administration routes, vary across studies, which should be considered when comparing the data.

Table 1: In Vivo Efficacy on S1P Levels

InhibitorAnimal ModelDoseRoute of AdministrationEffect on S1P LevelsReference
This compound Rat10 mg/kgNot Specified~80% decrease in blood S1P[5]
PF-543 MouseNot SpecifiedNot SpecifiedDecreased intracellular S1P[6]
SK1-I Mouse (CFA-induced pain model)5 mg/kg, 10 mg/kgIntraperitonealDose-dependent decrease in serum, DRG, and spinal cord S1P[7]
SK1-I Mouse (Breast cancer model)Not SpecifiedNot SpecifiedDecreased serum S1P[8]

Table 2: In Vivo Anti-Tumor Efficacy

InhibitorCancer ModelAnimal ModelDose and ScheduleKey FindingsReference
This compound Not ReportedNot ReportedNot ReportedIn vivo anti-tumor activity not yet documented in detail.
PF-543 Non-Small Cell Lung Cancer (A549 xenograft)BALB/c nude mice10 mg/kg, daily for 29 days (for a derivative)A dimer derivative of PF-543 showed significant inhibition of tumor volume and weight.[9]
PF-543 Colorectal Cancer (HCT-116 xenograft)SCID miceNot SpecifiedSignificantly suppressed tumor growth and improved survival.[10]
SK1-I Breast Cancer (4T1-luc2 orthotopic)Not Specified20 mg/kg, dailyReduced tumor burden, lymph node, and lung metastases.
SK1-I MelanomaMouseNot SpecifiedShowed anti-tumor activity.[11]

Table 3: In Vivo Anti-Inflammatory Efficacy

InhibitorInflammatory ModelAnimal ModelKey FindingsReference
This compound Not ReportedNot ReportedIn vivo anti-inflammatory activity not yet documented in detail.
PF-543 Rheumatoid ArthritisNot SpecifiedCan improve synovial microvascular angiogenesis.[12]
SK1-I Inflammatory Pain (CFA-induced)MouseReduced nociceptive pain.[7]
DMS (a non-selective SphK inhibitor) Collagen-Induced ArthritisMouseSignificantly inhibited disease severity, reduced articular inflammation and joint destruction.[13]

Experimental Protocols

Measurement of Blood S1P Levels in Rats (Adapted from studies on SphK inhibitors)
  • Animal Model: Male Sprague-Dawley rats.

  • Inhibitor Administration: Administer this compound at the desired dose (e.g., 10 mg/kg) via the appropriate route (e.g., intraperitoneal or oral).

  • Blood Collection: At specified time points post-administration, collect blood samples from the tail vein or via cardiac puncture into EDTA-coated tubes.

  • S1P Extraction: Separate plasma by centrifugation. Extract lipids from a known volume of plasma using a suitable organic solvent system (e.g., a mixture of methanol, chloroform, and water).

  • Quantification: Analyze the extracted lipids using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of S1P. Compare the S1P levels in treated animals to those in vehicle-treated control animals.

Orthotopic Breast Cancer Xenograft Model in Mice (General Protocol)
  • Cell Culture: Culture a human breast cancer cell line (e.g., MDA-MB-231) under standard conditions.

  • Animal Model: Use female immunodeficient mice (e.g., NOD-SCID).

  • Cell Implantation: Anesthetize the mouse and surgically expose the mammary fat pad. Inject a suspension of cancer cells (e.g., 1 x 10^6 cells in Matrigel) directly into the fat pad[14]. Suture the incision.

  • Tumor Growth Monitoring: Monitor tumor growth by palpation and measure tumor volume using calipers regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (width^2 x length)/2[15].

  • Inhibitor Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the SphK1 inhibitor (e.g., SK1-I at 20 mg/kg daily) or vehicle control via the chosen route (e.g., intraperitoneal injection).

  • Efficacy Assessment: Continue monitoring tumor growth throughout the treatment period. At the end of the study, euthanize the mice, excise the tumors, and measure their final weight and volume. Further analysis, such as immunohistochemistry for proliferation and apoptosis markers, can also be performed.

Collagen-Induced Arthritis (CIA) Model in Mice (General Protocol for assessing anti-inflammatory effects)
  • Animal Model: Use susceptible mouse strains, such as DBA/1 mice.

  • Induction of Arthritis: Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA). Administer a primary immunization via intradermal injection at the base of the tail.

  • Booster Immunization: After a set period (e.g., 21 days), administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).

  • Disease Assessment: Monitor the mice for the onset and severity of arthritis. Score the clinical signs of arthritis in each paw based on a scale that assesses erythema, swelling, and joint rigidity.

  • Inhibitor Treatment: Begin treatment with the SphK1 inhibitor or vehicle control at the first sign of arthritis or prophylactically before disease onset.

  • Efficacy Evaluation: Continue to score the clinical severity of arthritis throughout the study. At the end of the experiment, collect joint tissues for histological analysis to assess inflammation, cartilage destruction, and bone erosion. Serum levels of inflammatory cytokines (e.g., TNF-α, IL-6) can also be measured[13][16].

Mandatory Visualization

SphK1 Signaling Pathway

SphK1_Signaling_Pathway SphK1 Signaling Pathway and Points of Inhibition cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Growth_Factors Growth Factors, Cytokines (e.g., TNF-α, IL-1) Receptors Growth Factor/Cytokine Receptors Growth_Factors->Receptors bind S1P_ext Extracellular S1P S1PRs S1P Receptors (S1PR1-5) S1P_ext->S1PRs bind Downstream_Signaling Downstream Signaling (e.g., NF-κB, STAT3, ERK, Akt) S1PRs->Downstream_Signaling activate SphK1 SphK1 Receptors->SphK1 activate Sphingosine Sphingosine S1P_int Intracellular S1P Sphingosine->S1P_int SphK1 S1P_int->S1P_ext transport S1P_int->Downstream_Signaling intracellular targets Cellular_Responses Cellular Responses: - Proliferation - Survival - Migration - Inflammation Downstream_Signaling->Cellular_Responses lead to Inhibitors SphK1 Inhibitors (this compound, PF-543, SK1-I) Inhibitors->SphK1 inhibit

Caption: The SphK1 signaling pathway, its downstream effects, and the point of action for SphK1 inhibitors.

General Experimental Workflow for In Vivo Efficacy Study

Experimental_Workflow General Workflow for In Vivo Efficacy Studies cluster_setup Study Setup cluster_execution Experiment Execution cluster_analysis Data Analysis Model_Selection Select Animal Model (e.g., Xenograft, Inflammation Model) Acclimatization Animal Acclimatization Model_Selection->Acclimatization Disease_Induction Induce Disease (e.g., Tumor Cell Implantation, Inflammatory Agent Injection) Acclimatization->Disease_Induction Grouping Randomize Animals into Control and Treatment Groups Disease_Induction->Grouping Treatment Administer Inhibitor or Vehicle Grouping->Treatment Monitoring Monitor Disease Progression (e.g., Tumor Volume, Clinical Score) Treatment->Monitoring Endpoint_Measurement Measure Primary Endpoints (e.g., Final Tumor Weight, Cytokine Levels) Monitoring->Endpoint_Measurement Statistical_Analysis Statistical Analysis Endpoint_Measurement->Statistical_Analysis Conclusion Draw Conclusions Statistical_Analysis->Conclusion

Caption: A generalized workflow for conducting in vivo efficacy studies of therapeutic compounds.

Logical Relationship of SphK1 Inhibition and Cellular Outcomes

Logical_Relationship Logical Flow from SphK1 Inhibition to Cellular Effects SphK1_Inhibitor SphK1 Inhibitor (e.g., this compound) SphK1_Activity SphK1 Enzymatic Activity SphK1_Inhibitor->SphK1_Activity Inhibits S1P_Production S1P Production SphK1_Activity->S1P_Production Reduces Sphingosine_Accumulation Sphingosine Accumulation SphK1_Activity->Sphingosine_Accumulation Leads to S1P_Signaling S1P-mediated Signaling S1P_Production->S1P_Signaling Decreases Apoptosis_Induction Induction of Apoptosis Sphingosine_Accumulation->Apoptosis_Induction Promotes Proliferation_Inhibition Inhibition of Cell Proliferation S1P_Signaling->Proliferation_Inhibition Results in Anti_Inflammatory_Effects Anti-Inflammatory Effects S1P_Signaling->Anti_Inflammatory_Effects Contributes to

Caption: The causal chain from SphK1 inhibition to key cellular and physiological outcomes.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structure-activity relationships (SAR) of the potent and selective sphingosine (B13886) kinase 1 (SphK1) inhibitor, SLP7111228, and its closely related analog, the sphingosine kinase 2 (SphK2) selective inhibitor SLP120701. This analysis is supported by experimental data to inform researchers in the fields of inflammation, cancer, and neurodegenerative diseases about the nuanced differences that govern the potency and selectivity of these critical research compounds.

Probing the Sphingosine Kinase Pathway: A Tale of Two Isoforms

Sphingosine kinases (SphKs) are lipid kinases that phosphorylate sphingosine to form sphingosine-1-phosphate (S1P), a critical signaling molecule involved in a myriad of cellular processes including cell growth, proliferation, migration, and inflammation.[1][2] Two isoforms of this enzyme, SphK1 and SphK2, exist and, despite catalyzing the same reaction, can have distinct and sometimes opposing physiological roles.[3] Consequently, the development of isoform-selective inhibitors is paramount for dissecting their individual contributions to health and disease.

From SphK2 to SphK1 Selectivity: The Critical Methylene (B1212753) Bridge

The remarkable shift in isoform selectivity between SLP120701 and this compound hinges on a subtle structural modification. The insertion of a single methylene unit between the oxadiazole and pyrrolidine (B122466) rings in the molecular scaffold is the key determinant for potent and selective SphK1 inhibition.[1][2] this compound, possessing this methylene linker, exhibits a high affinity for SphK1, while its direct analog, SLP120701, which lacks this linker, is selective for SphK2.[1][2]

This striking example of SAR underscores the fine-tuning possible in drug design, where a minor structural change can dramatically alter the biological activity profile of a compound. This is a critical consideration for researchers selecting the appropriate chemical tool to probe the distinct functions of SphK1 and SphK2.

Comparative Inhibitory Activity

The following table summarizes the inhibitory constants (Ki) of this compound and SLP120701 against both SphK1 and SphK2, highlighting their respective selectivities.

CompoundTargetKiSelectivityReference
This compound SphK1 48 nM >200-fold vs SphK2 [1][4]
SphK2>10 µM[5]
SLP120701 SphK1>10 µM~10-fold vs SphK1 [1][3]
SphK2 1 µM [1][2]

In Vivo Effects on S1P Levels: A Dichotomy in Action

The opposing selectivity of these compounds translates into distinct in vivo pharmacological effects on circulating S1P levels. Administration of the SphK1-selective inhibitor, this compound, leads to a significant decrease in blood S1P levels.[1][2] Conversely, the SphK2-selective inhibitor, SLP120701, results in an increase in circulating S1P.[1][2] This paradoxical effect of SphK2 inhibition is thought to be due to its role in S1P clearance in the liver.[6]

This differential impact on systemic S1P levels provides researchers with a powerful in vivo chemical toolkit to investigate the consequences of either raising or lowering circulating S1P in various disease models.

Experimental Protocols

Sphingosine Kinase Activity Assay (Radiometric)

This protocol outlines a common method for determining the enzymatic activity of SphK1 and SphK2 and for evaluating the potency of inhibitors.

Materials:

  • Recombinant human SphK1 or SphK2

  • Sphingosine (substrate)

  • [γ-³²P]ATP (radiolabeled co-substrate)

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.4, 1 mM MgCl₂, 0.5 mM ATP)

  • Inhibitor compounds (e.g., this compound, SLP120701) dissolved in DMSO

  • Thin-layer chromatography (TLC) plates (silica gel)

  • TLC developing solvent (e.g., chloroform (B151607):methanol:acetic acid:water)

  • Phosphorimager or liquid scintillation counter

Procedure:

  • Prepare reaction mixtures containing assay buffer, sphingosine, and the inhibitor compound at various concentrations.

  • Initiate the enzymatic reaction by adding recombinant SphK1 or SphK2.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).

  • Add [γ-³²P]ATP to the reaction mixture and continue the incubation.

  • Stop the reaction by adding an acidic solution (e.g., 1N HCl).

  • Extract the lipids using a mixture of chloroform and methanol.

  • Separate the radiolabeled S1P from unreacted [γ-³²P]ATP by spotting the lipid extract onto a TLC plate and developing it with an appropriate solvent system.

  • Visualize and quantify the amount of [³²P]S1P formed using a phosphorimager or by scraping the corresponding spot from the TLC plate and measuring the radioactivity with a liquid scintillation counter.

  • Calculate the percent inhibition for each inhibitor concentration and determine the Ki value.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Prepare Reaction Mix (Buffer, Sphingosine, Inhibitor) initiate Initiate Reaction (Add Enzyme) reagents->initiate enzyme Prepare Enzyme (SphK1 or SphK2) enzyme->initiate incubate1 Incubate at 37°C initiate->incubate1 add_atp Add [γ-³²P]ATP incubate1->add_atp incubate2 Incubate add_atp->incubate2 stop Stop Reaction incubate2->stop extract Lipid Extraction stop->extract separate TLC Separation extract->separate quantify Quantification (Phosphorimager/Scintillation) separate->quantify calculate Calculate Ki quantify->calculate

Workflow for Radiometric Sphingosine Kinase Activity Assay

Sphingosine Kinase 1 Signaling Pathway

The diagram below illustrates the central role of SphK1 in the S1P signaling pathway. Extracellular stimuli activate SphK1, leading to the phosphorylation of sphingosine to S1P. S1P can then be transported out of the cell to act on a family of G protein-coupled receptors (S1PRs), initiating downstream signaling cascades that regulate a variety of cellular functions. This compound acts as an inhibitor of SphK1, thereby blocking the production of S1P and attenuating these downstream effects.

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space S1P_ext S1P S1PR S1P Receptors (S1PR1-5) S1P_ext->S1PR binds Downstream Downstream Signaling (Proliferation, Survival, Migration) S1PR->Downstream activates SphK1_mem SphK1 S1P_int S1P SphK1_mem->S1P_int catalyzes Transporter S1P Transporter Transporter->S1P_ext Stimuli Extracellular Stimuli (e.g., Growth Factors, Cytokines) Stimuli->SphK1_mem activates Sph Sphingosine Sph->S1P_int phosphorylation S1P_int->Transporter This compound This compound This compound->SphK1_mem inhibits

Sphingosine Kinase 1 Signaling Pathway and Inhibition by this compound

References

Safety Operating Guide

Proper Disposal and Safe Handling of SLP7111228

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal and handling of SLP7111228, a potent and selective inhibitor of sphingosine (B13886) kinase 1 (SPHK1). The following procedures are intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

I. Product Information and Physical Properties

This compound, also known as this compound (hydrochloride), is a crystalline solid at room temperature.[1] It is important to be aware of its physical and chemical properties for safe handling and storage.

PropertyValue
CAS Registry No. 1449768-48-2[1]
Formal Name (2S)-2-[[3-(4-octylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-pyrrolidinecarboximidamide, monohydrochloride[1]
Molecular Formula C22H33N5O • HCl[1]
Formula Weight 420.0[1]
Purity ≥95%[1]
UV/Vis. λmax: 249 nm[1]
Storage -20°C[1]
Stability ≥ 4 years[1][2]

II. Solubility Data

The solubility of this compound (hydrochloride) varies depending on the solvent. Stock solutions can be prepared by dissolving the compound in organic solvents.[1] For aqueous buffers, it is recommended to first dissolve this compound in ethanol (B145695) and then dilute with the aqueous buffer.[1] Aqueous solutions should not be stored for more than one day.[1]

SolventSolubility
Ethanol ~30 mg/mL[1]
DMSO ~30 mg/mL[1]
Dimethylformamide (DMF) ~12.5 mg/mL[1]
1:3 solution of ethanol:PBS (pH 7.2) ~0.25 mg/mL[1]

III. Safe Handling Procedures

Before handling this compound, it is crucial to review the complete Safety Data Sheet (SDS) provided by the supplier.[1] This material should be considered hazardous until more information is available.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles.

  • Hand Protection: Wear chemical-impermeable gloves.

  • Respiratory Protection: Use a NIOSH-approved respirator if adequate ventilation cannot be maintained.

  • Body Protection: Wear a lab coat and other protective clothing as necessary.

Engineering Controls:

  • Handle in a well-ventilated place, preferably in a chemical fume hood.[3]

  • Ensure emergency exits and a risk-elimination area are readily accessible.[3]

  • An eyewash station and safety shower should be available in the immediate vicinity.[4]

Handling Precautions:

  • Avoid contact with skin, eyes, and clothing.[1][3]

  • Do not ingest or inhale.[1]

  • Avoid the formation of dust and aerosols.[3]

  • Wash hands thoroughly after handling.[1]

  • Use non-sparking tools to prevent fire from electrostatic discharge.[3]

  • Do not eat, drink, or smoke when using this product.[5]

IV. Disposal Procedures

Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations.

Step-by-Step Disposal Guidance:

  • Consult Regulations: Before beginning disposal, consult your institution's environmental health and safety (EHS) office and review local, state, and federal regulations for chemical waste disposal.

  • Container Labeling: Ensure the waste container is clearly and accurately labeled as hazardous waste, including the full chemical name: "(2S)-2-[[3-(4-octylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-pyrrolidinecarboximidamide, monohydrochloride" or "this compound (hydrochloride)".

  • Waste Collection:

    • Solid Waste: Collect unused or contaminated solid this compound in a designated, sealed, and properly labeled hazardous waste container.

    • Liquid Waste: Collect solutions of this compound in a designated, sealed, and properly labeled hazardous waste container. Do not mix with incompatible wastes.

  • Prevent Environmental Release: Do not allow the chemical to enter drains or sewers.[3][5] Prevent further spillage or leakage if it is safe to do so.[3]

  • Storage Pending Disposal: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[3] Keep containers tightly closed.[3]

  • Arrange for Pickup: Contact your institution's EHS or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the waste.

V. Accidental Release Measures

In the event of a spill or accidental release, follow these procedures:

  • Evacuate: Evacuate personnel to a safe area and keep people away from and upwind of the spill.[3]

  • Ventilate: Ensure adequate ventilation.[3]

  • Control Ignition Sources: Remove all sources of ignition.[3] Use spark-proof tools.[3]

  • Containment: Prevent further leakage or spillage if safe to do so.[3] Do not let the product enter drains.[3]

  • Cleanup:

    • Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and safety goggles.

    • For solid spills, carefully sweep or scoop up the material, avoiding dust formation, and place it in a suitable, closed container for disposal.[3]

    • For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent and then with soap and water.

  • Reporting: Report the incident to your supervisor and your institution's EHS department.

VI. Biological Activity and Signaling Pathway

This compound is a potent and selective inhibitor of sphingosine kinase 1 (SPHK1), with a Ki value of 0.048 µM for SPHK1 and >10 µM for SPHK2.[2][6] SPHK1 is a key enzyme in the sphingolipid signaling pathway, where it phosphorylates sphingosine to form sphingosine-1-phosphate (S1P).[2] S1P is a critical signaling molecule involved in various cellular processes. By inhibiting SPHK1, this compound reduces the levels of S1P.[2]

SPHK1_Inhibition_Pathway cluster_cell Cellular Environment cluster_inhibitor Inhibitory Action Sphingosine Sphingosine SPHK1 Sphingosine Kinase 1 (SPHK1) Sphingosine->SPHK1 S1P Sphingosine-1-Phosphate (S1P) SPHK1->S1P Phosphorylation Cellular_Responses Cellular Responses (e.g., proliferation, survival) S1P->Cellular_Responses This compound This compound This compound->SPHK1 Inhibition

Inhibition of the SPHK1 signaling pathway by this compound.

References

Personal protective equipment for handling SLP7111228

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling and disposal of SLP7111228. Adherence to these procedural guidelines is critical for ensuring laboratory safety and maintaining experimental integrity.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below. This information is crucial for safe handling, storage, and emergency response.

PropertyValueReference
Chemical Name (2S)-2-[[3-(4-octylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-pyrrolidinecarboximidamide, monohydrochloride--INVALID-LINK--
CAS Number 1449768-48-2--INVALID-LINK--
Molecular Formula C₂₂H₃₃N₅O · HCl--INVALID-LINK--
Formula Weight 420.0 g/mol --INVALID-LINK--
Appearance Crystalline solid--INVALID-LINK--
Purity ≥95%--INVALID-LINK--
Storage Temperature -20°C--INVALID-LINK--
Solubility (Ethanol) Approx. 30 mg/mL--INVALID-LINK--
Solubility (DMSO) Approx. 30 mg/mL--INVALID-LINK--
Solubility (DMF) Approx. 12.5 mg/mL--INVALID-LINK--
Stability ≥ 4 years at -20°C--INVALID-LINK--

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety. This substance should be considered hazardous, and direct contact must be avoided.[1]

PPE CategoryItemSpecification
Eye Protection Safety GogglesTightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US).
Hand Protection Chemical-Resistant GlovesNitrile or other compatible material. Always inspect gloves for integrity before use.
Body Protection Laboratory CoatStandard lab coat.
Protective ClothingFire/flame resistant and impervious clothing should be worn where splashing is possible.
Respiratory Full-Face RespiratorRecommended if exposure limits are exceeded or if irritation is experienced. Use in a well-ventilated area.

Glove Selection and Use:

Since this compound is often dissolved in organic solvents like ethanol (B145695) and DMSO, glove selection must be based on resistance to these solvents.

SolventRecommended Glove MaterialBreakthrough Time
EthanolNitrile, Neoprene> 8 hours
DMSONitrile (double-gloved)Variable

Note: Always consult the glove manufacturer's specific chemical resistance data. When working with DMSO, it is advisable to double-glove and change gloves frequently due to its ability to penetrate many glove materials.

Operational Plan: Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of this compound and the safety of laboratory personnel.

Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Don PPE 1. Don Required PPE Prepare Workspace 2. Prepare Ventilated Workspace Don PPE->Prepare Workspace Weigh Solid 3. Weigh Solid this compound Prepare Workspace->Weigh Solid Dissolve 4. Dissolve in Appropriate Solvent Weigh Solid->Dissolve Store 5. Store at -20°C Dissolve->Store Clean 6. Clean Workspace Store->Clean Doff PPE 7. Doff and Dispose of PPE Clean->Doff PPE cluster_collection Waste Collection cluster_packaging Packaging cluster_disposal Disposal Collect Solid 1. Collect Solid Waste Seal Container 3. Seal in Labeled Container Collect Solid->Seal Container Collect Liquid 2. Collect Liquid Waste Collect Liquid->Seal Container Arrange Pickup 4. Arrange for Chemical Waste Pickup Seal Container->Arrange Pickup cluster_prep Preparation cluster_admin Administration cluster_sampling Sampling and Analysis Prepare Solution 1. Prepare Dosing Solution Acclimate Animals 2. Acclimate Animals Prepare Solution->Acclimate Animals Administer 3. Administer this compound Acclimate Animals->Administer Collect Blood 4. Collect Blood Samples Administer->Collect Blood Analyze S1P 5. Analyze S1P Levels Collect Blood->Analyze S1P

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.